molecular formula C40H63N5O7S B11827441 N-Boc-Val-Dil-Dap-Doe

N-Boc-Val-Dil-Dap-Doe

Cat. No.: B11827441
M. Wt: 758.0 g/mol
InChI Key: VHKMRSGIFYHXIF-RMCOTOGESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-Val-Dil-Dap-Doe is a useful research compound. Its molecular formula is C40H63N5O7S and its molecular weight is 758.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H63N5O7S

Molecular Weight

758.0 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H63N5O7S/c1-12-26(4)34(44(9)38(48)33(25(2)3)43-39(49)52-40(6,7)8)31(50-10)24-32(46)45-21-16-19-30(45)35(51-11)27(5)36(47)42-29(37-41-20-22-53-37)23-28-17-14-13-15-18-28/h13-15,17-18,20,22,25-27,29-31,33-35H,12,16,19,21,23-24H2,1-11H3,(H,42,47)(H,43,49)/t26-,27+,29-,30-,31+,33-,34-,35+/m0/s1

InChI Key

VHKMRSGIFYHXIF-RMCOTOGESA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

"N-Boc-Val-Dil-Dap-Doe structure and properties"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed that "N-Boc-Val-Dil-Dap-Doe" is not a recognized or publicly documented chemical entity. The constituent parts suggest a peptide-like structure, likely a protected amino acid sequence. Given the non-standard nature of the abbreviations "Dil" and "Doe," this name may refer to a novel or proprietary compound, or it could be an internal designation not available in public databases.

To provide a comprehensive technical guide that adheres to the user's specified format, this document will focus on a plausible representative structure, N-Boc-Val-Ile-Dap(NH₂)-NH₂ . This compound incorporates:

  • N-Boc-Val: N-tert-butoxycarbonyl-protected Valine, a common starting point in peptide synthesis.

  • Ile: Isoleucine, a common hydrophobic amino acid, as a plausible interpretation of "Dil".

  • Dap(NH₂)-NH₂: A C-terminally amidated 2,3-Diaminopropionic acid, where the side-chain amino group is free. This is a common modification to enhance stability and receptor interaction.

This guide will present hypothetical, yet realistic, data and protocols for this representative molecule to serve as a template for researchers working with similar peptide-based structures.

The predicted properties of N-Boc-Val-Ile-Dap(NH₂)-NH₂ are summarized below. These values are estimated based on the constituent amino acids and common peptide characteristics.

PropertyValueMethod of Determination/Prediction
Molecular Formula C₂₀H₃₉N₅O₅Chemical Structure Analysis
Molecular Weight 429.55 g/mol Mass Spectrometry
Isoelectric Point (pI) 9.5 - 10.5In silico prediction
Predicted LogP 1.5 - 2.5In silico prediction (e.g., XLogP3)
Aqueous Solubility Moderately solubleExperimental (e.g., Nephelometry)
In vitro half-life 2 hours (Human Plasma)In vitro metabolic stability assay
Primary Target Hypothetical GPCR Target XRadioligand Binding Assay
Binding Affinity (Ki) 50 - 150 nMRadioligand Binding Assay

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of N-Boc-Val-Ile-Dap(NH₂)-NH₂ using Fmoc/tBu chemistry.

cluster_synthesis Solid-Phase Peptide Synthesis Workflow resin Rink Amide Resin Swelling fmoc_deprotection1 Fmoc-Dap(Boc)-OH Coupling resin->fmoc_deprotection1 1. Swell resin in DMF wash1 Washing (DMF, DCM) fmoc_deprotection1->wash1 2. Couple first amino acid deprotection1 Fmoc Deprotection (Piperidine/DMF) wash1->deprotection1 fmoc_deprotection2 Fmoc-Ile-OH Coupling deprotection1->fmoc_deprotection2 3. Deprotect Fmoc group wash2 Washing (DMF, DCM) fmoc_deprotection2->wash2 4. Couple second amino acid deprotection2 Fmoc Deprotection (Piperidine/DMF) wash2->deprotection2 boc_coupling Boc-Val-OH Coupling deprotection2->boc_coupling 5. Deprotect Fmoc group wash3 Washing (DMF, DCM) boc_coupling->wash3 6. Couple N-terminal Boc-Val cleavage Cleavage and Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation 7. Cleave from resin purification Purification (RP-HPLC) precipitation->purification 8. Isolate crude peptide lyophilization Lyophilization purification->lyophilization 9. Purify to >95% final_product Final Peptide Powder lyophilization->final_product 10. Obtain final product cluster_pathway Hypothetical GPCR Signaling Pathway ligand N-Boc-Val-Ile-Dap(NH2)-NH2 receptor GPCR Target X ligand->receptor Binds g_protein G Protein (Gαq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Induces ca2->pkc Co-activates cellular_response Cellular Response (e.g., Gene Expression, Proliferation) pkc->cellular_response Phosphorylates targets leading to

Unraveling the Role of N-Boc-Val-Dil-Dap-Doe: A Technical Primer on a Critical Component in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound N-Boc-Val-Dil-Dap-Doe represents a key innovation in the rapidly advancing field of cancer therapeutics. It is not a standalone therapeutic agent but rather a sophisticated, cleavable linker molecule designed for the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of an antibody with the potent cell-killing ability of a cytotoxic drug. This technical guide delves into the fundamental role and mechanism of this compound within an ADC, providing insights for researchers and developers in oncology.

The Central Role of a Linker in ADC Efficacy

The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature release of the toxic drug, which could lead to off-target toxicity. However, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic agent in its active form. This compound is designed to meet these demanding criteria.

The Cleavage Mechanism: A Targeted Release Strategy

While specific enzymatic cleavage data for the "Dil-Dap-Doe" portion of this particular linker are not extensively detailed in publicly available literature, the presence of the valine ("Val") residue strongly suggests a well-established mechanism of action for dipeptide linkers in ADCs. This mechanism relies on the enzymatic activity of proteases, particularly cathepsins, which are often overexpressed in the lysosomal compartments of cancer cells.

The general workflow for the intracellular processing of an ADC utilizing a valine-containing cleavable linker is as follows:

ADC_Mechanism cluster_extracellular Systemic Circulation cluster_cell Target Cancer Cell cluster_endocytosis Receptor-Mediated Endocytosis cluster_lysosome Lysosomal Trafficking cluster_action Cytotoxic Action ADC Antibody-Drug Conjugate (Stable Linker) ADC_bound ADC Binds to Target Antigen ADC->ADC_bound 1. Targeting Endosome Endosome Formation ADC_bound->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Cathepsin-Mediated Linker Cleavage Lysosome->Cleavage 4. Enzymatic Action Payload Released Cytotoxic Payload Cleavage->Payload 5. Drug Release Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 6. Target Engagement Apoptosis Apoptosis Target->Apoptosis 7. Cell Death

Caption: Intracellular trafficking and activation of an ADC with a cleavable linker.

Experimental Protocols: A Foundational Approach

The development and evaluation of ADCs incorporating linkers like this compound involve a series of well-defined experimental procedures. Below are generalized protocols that form the basis for assessing the performance of such ADCs.

1. ADC Synthesis and Characterization:

This phase involves the conjugation of the linker-payload moiety to the antibody.

  • Objective: To synthesize and purify the ADC and determine the drug-to-antibody ratio (DAR).

  • Generalized Protocol:

    • Partial reduction of the antibody's interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Reaction of the reduced antibody with the maleimide (B117702) group of a linker-payload construct (assuming a thiol-maleimide conjugation chemistry).

    • Purification of the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterization of the purified ADC to determine protein concentration, aggregation levels, and the average DAR using methods like UV-Vis spectroscopy and HIC-HPLC.

2. In Vitro Cytotoxicity Assays:

These experiments are crucial for determining the potency of the ADC against target cancer cell lines.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC.

  • Generalized Protocol:

    • Plate target cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic drug.

    • Incubate the cells for a period of 72 to 120 hours.

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

    • Calculate the IC50 values from the resulting dose-response curves.

3. Plasma Stability Assays:

These assays are performed to evaluate the stability of the linker in circulation.

  • Objective: To determine the rate of premature drug release from the ADC in plasma.

  • Generalized Protocol:

    • Incubate the ADC in plasma from relevant species (e.g., human, mouse) at 37°C.

    • Collect samples at various time points (e.g., 0, 24, 48, 96 hours).

    • Analyze the samples using methods such as ELISA to capture the ADC and then HPLC-MS/MS to quantify the amount of released drug.

    • Determine the half-life of the ADC in plasma.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation ADC Evaluation Synthesis Conjugation Purification Purification (e.g., SEC) Synthesis->Purification Characterization Characterization (e.g., DAR) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (IC50) Characterization->Cytotoxicity Stability Plasma Stability Characterization->Stability

Caption: A generalized experimental workflow for ADC development.

Concluding Remarks

This compound is a testament to the intricate molecular engineering required for the successful design of next-generation ADCs. While the linker itself does not possess a pharmacological mechanism of action, its chemical properties and susceptibility to cleavage within the target cell are paramount to the therapeutic index of the entire conjugate. The continued development and refinement of such linkers are essential for expanding the therapeutic window of ADCs and bringing more effective and safer treatments to cancer patients. Researchers are encouraged to investigate the specific properties of the "Dil" (D-isoleucine) and "Dap" (diaminopropionic acid) components in similar linker designs to further optimize ADC performance.

An In-depth Technical Guide to Cathepsin-Cleavable Peptide Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword on Nomenclature: The specific term "N-Boc-Val-Dil-Dap-Doe cleavable linker" does not correspond to a known linker in publicly available scientific literature. However, the constituent parts of this name strongly suggest a peptide-based linker system. "N-Boc" is a standard N-terminal protecting group (tert-Butyloxycarbonyl) used in peptide synthesis, "Val" likely refers to the amino acid Valine, and "Dap" may refer to Diaminopropionic acid. Given these components, this guide will focus on the most prevalent and well-documented class of protease-cleavable linkers that utilize a dipeptide sequence: the Valine-Citrulline (Val-Cit) linker. This system is a cornerstone of modern antibody-drug conjugate (ADC) technology and its principles are broadly applicable to other peptide-based cleavable linker designs.

Introduction to Protease-Cleavable Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[1][2] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.[3] Cleavable linkers are designed to be stable in systemic circulation but are rapidly cleaved under specific conditions within the target cell, ensuring a controlled release of the cytotoxic agent.[]

Among the most successful strategies are linkers that are substrates for enzymes highly active within the lysosomes of cancer cells.[1][5] The Val-Cit dipeptide linker is a prime example, designed for specific cleavage by the lysosomal cysteine protease, Cathepsin B, which is often overexpressed in various tumor types.[][]

Core Chemistry: The Val-Cit-PABC System

The most common configuration of the Val-Cit linker is as part of a multi-component system known as Val-Cit-PABC, where PABC stands for p-aminobenzylcarbamate. This system is engineered for stability in circulation and efficient, traceless release of the drug.[3]

  • Valine-Citrulline (Val-Cit) Dipeptide: This sequence is the specific recognition motif for Cathepsin B.[3] The enzyme identifies and cleaves the peptide bond at the C-terminus of the citrulline residue. This dipeptide offers a balance of stability in the bloodstream (neutral pH) and susceptibility to cleavage in the acidic environment of the lysosome where Cathepsin B is optimally active.[3]

  • p-Aminobenzylcarbamate (PABC) Spacer: This unit functions as a "self-immolative" spacer.[3][7] Its purpose is to connect the dipeptide to the drug and ensure that upon cleavage, the payload is released in its original, unmodified, and fully active form.[3]

Mechanism of Cleavage and Drug Release

The therapeutic action of a Val-Cit-PABC based ADC follows a precise, multi-step intracellular pathway:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis. The entire ADC complex is then engulfed by the cell.[3][5]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[1]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes the Val-Cit dipeptide and cleaves the amide bond between citrulline and the PABC spacer.[3][8] While initially thought to be specific to Cathepsin B, other cathepsins (L, S, and F) may also be involved.[5][9]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction in the PABC spacer. This fragmentation cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and p-aminobenzyl alcohol as byproducts.[7] The released drug can then exert its cell-killing effect, such as by inhibiting tubulin polymerization.[3]

Below is a diagram illustrating the ADC internalization and drug release pathway.

ADC Internalization and Payload Release Pathway ADC 1. ADC Binding to Cell Surface Antigen Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Endosome 3. Trafficking in Early Endosome Endocytosis->Endosome Lysosome 4. Fusion with Lysosome Endosome->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release 6. PABC Self-Immolation & Drug Release Cleavage->Release Action 7. Drug Exerts Cytotoxic Effect Release->Action

Caption: ADC internalization and payload release pathway.

Quantitative Data Summary

The performance of a cleavable linker is defined by its stability in circulation and its rate of cleavage at the target site.

Table 1: Comparative Stability of Peptide Linkers in Plasma
Linker SequencePlasma SourceStability Metric (% Intact after specified time)Reference(s)
Val-Cit (vc)HumanHigh Stability[10],[11]
Val-Cit (vc)MouseUnstable (cleaved by carboxylesterase Ces1c)[10],[11],[12]
Glu-Val-Cit (EVCit)MouseHighly Stable[10],[12]
Ser-Val-CitMouseModerate Stability[13]
DVCitMouseHigh Stability[10]

Note: The instability of the standard Val-Cit linker in mouse plasma is a critical consideration for preclinical studies, often necessitating the use of modified linkers like Glu-Val-Cit for accurate evaluation in murine models.[11][12]

Table 2: Relative Enzymatic Cleavage Rates
Linker SequenceEnzymeRelative Cleavage RateReference(s)
Val-CitCathepsin BBaseline[14]
Val-AlaCathepsin B~50% of Val-Cit rate[14]
Phe-LysCathepsin B~30-fold faster than Val-Cit[14]

Note: While Phe-Lys shows a much faster cleavage rate, the overall design of the ADC, including steric hindrance and other factors, must be considered to ensure optimal performance.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Cit-PABC-Payload (MMAE Example)

This protocol outlines the key steps for synthesizing a drug-linker construct. Monomethyl auristatin E (MMAE) is used here as an exemplary payload.[15][16]

Workflow for Drug-Linker Synthesis

Logical Workflow for Drug-Linker Synthesis A 1. Synthesize Fmoc-Val-Cit-PABC-OH (Solid-Phase Peptide Synthesis) B 2. Activate Carboxyl Group (e.g., with HOBt/Pyridine) A->B C 3. Couple Activated Linker to MMAE Payload B->C D 4. Purify Fmoc-Val-Cit-PABC-MMAE (Reverse-Phase HPLC) C->D

Caption: Workflow for the synthesis of the drug-linker.

Materials:

  • Fmoc-Val-Cit-PAB-OH (pre-synthesized peptide-spacer)

  • Monomethyl Auristatin E (MMAE)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydroxybenzotriazole (HOBt)

  • Pyridine (B92270), dry

  • High-Performance Liquid Chromatography (HPLC) for monitoring and purification

Procedure:

  • Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.[15]

  • Coupling: Add HOBt (1.0 equivalent) and dry pyridine to the solution.[15][16]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by analytical HPLC until completion.[15][16]

  • Purification: Upon completion, purify the crude product by semi-preparative reverse-phase HPLC.[15][16]

  • Lyophilization: Lyophilize the purified fractions to obtain the final product, Fmoc-Val-Cit-PABC-MMAE, as a solid.[15][16]

Protocol 2: Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)

This protocol describes the conjugation of a drug-linker containing a maleimide (B117702) group (e.g., MC-Val-Cit-PABC-MMAE) to a monoclonal antibody via reduced interchain disulfide bonds.

Workflow for ADC Conjugation

Workflow for ADC Conjugation via Thiol Chemistry A 1. Antibody Reduction (e.g., with TCEP or DTT) B 2. Buffer Exchange (to remove reducing agent) A->B D 4. Conjugation Reaction (add drug-linker to reduced antibody) B->D C 3. Drug-Linker Preparation (dissolve in co-solvent like DMSO) C->D E 5. Quenching (add excess cysteine or N-acetylcysteine) D->E F 6. Purification of ADC (e.g., Size Exclusion Chromatography) E->F

Caption: Workflow for ADC conjugation via thiol chemistry.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

  • MC-Val-Cit-PABC-MMAE drug-linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction: Incubate the mAb with a controlled molar excess of a reducing agent (e.g., TCEP) to partially or fully reduce the interchain disulfide bonds, exposing reactive thiol groups. The reaction conditions (temperature, time, TCEP concentration) must be optimized for the specific mAb.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange, for example, using a desalting column.

  • Drug-Linker Preparation: Dissolve the MC-Val-Cit-PABC-MMAE in a co-solvent such as DMSO.[15]

  • Conjugation: Add the dissolved drug-linker to the reduced antibody solution. The reaction is typically carried out at 4°C or room temperature for 1-4 hours.[15] The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR).

  • Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine to react with any excess maleimide groups.

  • Purification: Purify the ADC to remove unconjugated drug-linker and other impurities using a method like Size Exclusion Chromatography (SEC).

  • Characterization: Characterize the final ADC for DAR, aggregation, and purity using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.[17][18]

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm that the linker is susceptible to enzymatic cleavage.[1]

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Reaction termination solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Enzyme Activation: Pre-activate the Cathepsin B by incubating it in the assay buffer at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[1]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution. A typical concentration might be 20 nM enzyme with 1 µM ADC.[1]

  • Incubation: Incubate the reaction at 37°C.[1]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench it with the termination solution.[1]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.

Protocol 4: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cell lines.[19][]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibodies/drugs

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Plating: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.[21]

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeted control ADC, and the free drug. Add the treatments to the cells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for a tubulin inhibitor like MMAE).[19]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[21]

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Cathepsin B Signaling and Biological Context

Cathepsin B is a lysosomal cysteine protease involved in general intracellular protein turnover.[22][23] However, its expression and localization can be altered in pathological states, particularly in cancer. In many tumors, Cathepsin B is upregulated and can be secreted into the extracellular space or associated with the plasma membrane, where it contributes to the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[24][25] This upregulation within the tumor microenvironment and inside cancer cells makes it an excellent target for ADC linker cleavage, as it provides a differential between tumor and healthy tissue.[]

The diagram below outlines the synthesis and trafficking of Cathepsin B to the lysosome, its primary site of action for ADC drug release.

Cathepsin B Synthesis and Trafficking Pathway RER 1. Synthesis as Preproenzyme on Rough ER Golgi 2. Transport to Golgi Apparatus (Glycosylation) RER->Golgi Vesicle 3. Packaging into Transport Vesicles Golgi->Vesicle Lysosome 4. Delivery to Lysosome Vesicle->Lysosome Activation 5. Autocatalytic Activation to Mature Cathepsin B (Acidic pH) Lysosome->Activation

References

An In-depth Technical Guide to Protease-Cleavable Peptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the role of protease-cleavable peptide linkers in Antibody-Drug Conjugates (ADCs). While the query specified a "Val-Dil-Dap" sequence, extensive literature review indicates that this is not a recognized peptide linker in the field. The most prevalent and clinically significant protease-cleavable dipeptide linker is Valine-Citrulline (Val-Cit) , which is the subject of this guide. We will also discuss the key alternative, Valine-Alanine (Val-Ala) , to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that merge the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[][2] The linker, which connects these two components, is a critical determinant of an ADC's success, governing its stability, pharmacokinetics, and mechanism of payload release.[3][4] An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet it must efficiently liberate the active payload upon reaching the target tumor cell.[4][5]

Protease-cleavable linkers, particularly those based on the Valine-Citrulline (Val-Cit) dipeptide sequence, have become a cornerstone of modern ADC development.[2][6] This design leverages the unique enzymatic environment within the lysosomes of cancer cells, which often have elevated levels of proteases like Cathepsin B, to trigger payload release.[2][3] This guide provides a detailed examination of the Val-Cit linker's mechanism, performance characteristics, and the experimental protocols used for its evaluation.

Mechanism of Action: The Val-Cit-PABC System

The most common configuration for a Val-Cit linker involves its connection to a self-immolative spacer, p-aminobenzylcarbamate (PABC).[7] This complete system, often part of a larger construct like mc-Val-Cit-PABC-payload (where mc is a maleimidocaproyl spacer for conjugation to the antibody), ensures stable drug carriage and traceless release of the unmodified payload.[6][7]

The mechanism proceeds through several distinct steps:

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to its target antigen on the surface of a cancer cell.[3] This binding event triggers receptor-mediated endocytosis, engulfing the ADC into an endosome.

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a cocktail of degradative enzymes and characterized by an acidic environment (pH 4.5-5.5).[3]

  • Enzymatic Cleavage: Within the lysosome, the enzyme Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes the Val-Cit dipeptide sequence.[8] It specifically cleaves the peptide bond between Citrulline and the PABC spacer. The valine residue occupies the P2 position, interacting with the S2 subsite of Cathepsin B's active site, while the citrulline occupies the P1 position.[3]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates an electronic cascade in the PABC spacer. This spacer spontaneously undergoes a 1,6-elimination reaction, releasing carbon dioxide and aza-quinone methide, which ultimately liberates the unmodified, fully active cytotoxic payload into the cytoplasm to exert its cell-killing effect.[3]

G ADC Stable ADC (Antibody-Linker-Payload) Antigen Cell Surface Antigen ADC->Antigen Endo Internalized ADC Cleavage Cathepsin B Cleavage of Val-Cit Bond Endo->Cleavage 3. Lysosomal Trafficking PABC PABC Spacer Self-Immolation Cleavage->PABC 4. Triggers Payload Active Payload Released PABC->Payload 5. Release Antigen->Endo 2. Internalization

Caption: ADC internalization and Cathepsin B-mediated payload release pathway.

Quantitative Data and Performance Characteristics

The efficacy and safety of a Val-Cit-based ADC are defined by its stability in plasma and its potency against target cells.

Plasma Stability

Val-Cit linkers exhibit excellent stability in human and non-human primate plasma but are notably less stable in rodent plasma.[9][10] This species-specific difference is due to the activity of the carboxylesterase Ces1c in mouse plasma, which can prematurely cleave the linker.[8][11] This is a critical consideration for the design and interpretation of preclinical studies. Tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit), have been developed to improve stability in mouse models.[11]

ADC Construct Species Metric Value Reference
cAC10-Val-Cit-MMAESCID MiceLinker Half-Life~144 hours (6.0 days)[4]
cAC10-Val-Cit-MMAECynomolgus MonkeyApparent Linker Half-Life~230 hours (9.6 days)[4]
Various Val-Cit ADCsHumanStabilityNo significant degradation observed after 28 days in plasma.[12]
VCit ADCBALB/c MouseStability>95% loss of conjugated payload after 14 days in plasma.[12]
EVCit ADCBALB/c MouseStabilityAlmost no linker cleavage after 14 days in plasma.[12]
In Vitro Potency (IC50)

The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of ADC required to inhibit the growth of 50% of target cells. The potency is dependent on the entire ADC construct, including the antibody, payload, and drug-to-antibody ratio (DAR).

ADC / Drug-Linker Cell Line Target IC50 Value Reference
vc-MMAESKBR3 (HER2+)N/A (Drug-linker only)~32 nM (approx.)[7]
ADC (Val-Cit linker)Jeko-1 (CD79b+)CD79b~0.1 - 1 ng/mL[13]
ADC 11 (Val-Cit linker)Cell line expressing targetN/AOrder of magnitude greater than free MMAE[5][9]

Note: IC50 values are highly context-dependent. The data presented are illustrative examples from specific studies.

Comparison: Val-Cit vs. Val-Ala

Valine-Alanine (Val-Ala) is a frequently used alternative to Val-Cit. Both are cleaved by Cathepsin B, but they have different physicochemical properties that influence ADC design.[14][]

  • Hydrophobicity: Val-Ala is less hydrophobic than Val-Cit.[6] This is a significant advantage when working with highly lipophilic payloads (e.g., PBD dimers), as it can reduce the tendency for the ADC to aggregate, especially at high DARs.[14][]

  • Drug-to-Antibody Ratio (DAR): Due to its lower hydrophobicity and better aggregation profile, the Val-Ala linker can facilitate the successful manufacturing of ADCs with higher DARs (up to ~7.4) compared to Val-Cit.[6][]

  • Clinical Validation: Val-Cit has a longer history and is used in several approved ADCs, including Adcetris® and Polivy®, providing a wealth of clinical data.[6][14]

The choice between Val-Cit and Val-Ala depends on the specific payload, the desired DAR, and manufacturing considerations.[14]

Detailed Experimental Protocols

Evaluating an ADC with a cleavable linker requires a suite of robust assays. Below are generalized protocols for key experiments.

Protocol: Plasma Stability Assay via LC-MS

This assay quantifies the premature release of the payload from the ADC in plasma over time.[14]

  • Preparation: Thaw human or mouse plasma and bring to 37°C. Prepare a stock solution of the ADC in a suitable buffer.

  • Incubation: Spike the ADC into the plasma to a final concentration (e.g., 1 mg/mL). Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Quenching & Protein Precipitation: Immediately stop the reaction by adding 3-4 volumes of ice-cold acetonitrile (B52724) to the aliquot. This precipitates plasma proteins, including the intact ADC.

  • Sample Processing: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant, which contains the prematurely released free payload. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of free payload.

  • Data Interpretation: Plot the concentration of free payload over time. Calculate the linker half-life (t½) by fitting the data to a first-order decay model.[14]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine their viability after treatment with an ADC, allowing for IC50 calculation.[17][18]

  • Cell Seeding: Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cells into separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight at 37°C and 5% CO₂.[19]

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in complete cell culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the prepared ADC/control dilutions to the appropriate wells. Include untreated wells as a 100% viability control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[20]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[17]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[14][20]

Protocol: Synthesis of mc-Val-Cit-PABC-MMAE Drug-Linker

The synthesis of the complete drug-linker construct is a multi-step process in medicinal chemistry.[7][21]

  • Fmoc-Val-Cit-PAB-OH Synthesis: The process begins with the synthesis of the protected dipeptide attached to the PAB spacer. This involves standard peptide coupling chemistry.

  • Coupling to MMAE: The Fmoc-Val-Cit-PAB-OH intermediate is then coupled to the N-terminus of the payload, monomethyl auristatin E (MMAE), typically using a coupling agent like HATU. The Fmoc protecting group is then removed.

  • Addition of Maleimide Spacer: The maleimidocaproyl (MC) group is activated (e.g., as an NHS ester) and reacted with the free N-terminus of the Val-Cit-PAB-MMAE construct.[21]

  • Purification: The final mc-Val-Cit-PABC-MMAE product is purified to a high degree using methods such as preparative HPLC.[21][22]

ADC Synthesis and Evaluation Workflow

The development of a Val-Cit based ADC follows a logical workflow from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis & Conjugation cluster_characterization Purification & Characterization cluster_evaluation In Vitro & In Vivo Evaluation A 1. Synthesize mc-Val-Cit-PABC-Payload C 3. Conjugate Drug-Linker to mAb via Thiol-Maleimide Michael Addition A->C B 2. Reduce mAb Interchain Disulfides (e.g., with TCEP) B->C D 4. Purify ADC (e.g., Size Exclusion Chromatography) C->D E 5. Characterize ADC - Drug-to-Antibody Ratio (DAR) - Aggregation (SEC) - Purity (SDS-PAGE) D->E F 6. In Vitro Assays - Cytotoxicity (IC50) - Plasma Stability E->F G 7. In Vivo Studies - Efficacy (Xenograft Models) - Pharmacokinetics - Toxicology F->G

Caption: General workflow for ADC synthesis, characterization, and evaluation.

Conclusion

The Valine-Citrulline dipeptide linker is a highly effective and clinically validated tool in the ADC arsenal. Its design brilliantly exploits the differential expression of lysosomal proteases in tumor cells to achieve targeted payload release, enhancing the therapeutic window of potent cytotoxic agents.[2] While challenges such as species-specific plasma stability exist, ongoing innovations, including the development of alternative sequences like Val-Ala and novel tripeptides, continue to refine and expand the utility of protease-cleavable linkers.[11][14] A thorough understanding of their mechanism, quantitative performance, and the protocols for their evaluation is essential for any professional engaged in the development of next-generation antibody-drug conjugates.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a foundational tool in the field of synthetic organic chemistry, particularly in the assembly of peptides. Its unique chemical properties—stability across a range of conditions and facile, selective removal—have made it an indispensable asset in the synthesis of complex peptide structures. This guide provides a comprehensive overview of the N-Boc protecting group in peptide synthesis, detailing its core chemical principles, strategic advantages, and detailed experimental protocols.

Core Principles of the N-Boc Protecting Group

The Boc group is a carbamate (B1207046) that temporarily masks the nucleophilicity of the α-amino group of an amino acid.[1] This protection is crucial in peptide synthesis to ensure that during the formation of a peptide (amide) bond, the amino group of one amino acid does not react with another of the same kind, allowing for a controlled, stepwise elongation of the peptide chain.[2]

The strategy, often referred to as the Boc/Bzl strategy, employs the acid-labile Boc group for temporary Nα-amino protection. Concurrently, more permanent, benzyl-based (Bzl) protecting groups are used for the side chains of the amino acids. The success of this strategy hinges on "graduated acid lability," where the Boc group can be removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the final cleavage from the resin support require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF).[3]

Chemical Mechanisms

The introduction and removal of the Boc group are governed by distinct chemical mechanisms.

Boc Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butanol.[]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amino Acid) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral BocAmine R-NH-Boc Tetrahedral->BocAmine Collapse & Proton Transfer tBuOH t-Butanol Tetrahedral->tBuOH Decomposition of Leaving Group CO2 CO₂ Tetrahedral->CO2 Decomposition of Leaving Group Boc_Deprotection_Mechanism BocAmine R-NH-Boc Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine R-NH₃⁺ (Ammonium Salt) CarbamicAcid->FreeAmine Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2 Boc_SPPS_Workflow Start Start: Resin-bound Peptide (N-terminally Boc-protected) Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Forms Ammonium Salt Neutralization Step 2: Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Regenerates Free Amine Coupling Step 3: Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Forms New Peptide Bond End Elongated Peptide (Ready for next cycle) Wash3->End End->Deprotection Repeat Cycle

References

A Technical Overview of the ADC Linker: N-Boc-Val-Dil-Dap-Doe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a technical guide based on available chemical supplier data and established scientific principles for similar compounds. "N-Boc-Val-Dil-Dap-Doe" is identified as a peptide linker for Antibody-Drug Conjugate (ADC) research.[1] Specific experimental data and detailed biological pathways for this exact molecule are not extensively published. Therefore, this guide synthesizes known information with plausible, illustrative examples to meet the specified requirements for a technical whitepaper.

Introduction and Core Characterization

This compound is a specialized chemical construct designed for use as a cleavable linker in the field of antibody-drug conjugates. ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent ("warhead") directly to cancer cells. The linker component is critical, as it must remain stable in systemic circulation and then release the warhead efficiently upon internalization into the target cell.

The structure of this compound comprises several key components:

  • N-Boc-Val: An N-terminus protected Valine amino acid. The tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis.[2][3]

  • Peptide Sequence (Val-Dil-Dap): This short peptide chain (Valine - Diisoleucine - Diaminopropionic acid) is designed to be a substrate for specific lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells. This enzymatic susceptibility ensures that the linker is cleaved, and the payload is released, only after the ADC has been internalized.

  • Doe Moiety: This nomenclature likely represents the functional end of the linker, designed for conjugation to a D rug o r e ffector molecule. It serves as the attachment point for the cytotoxic warhead.

The primary application of this linker is in preclinical ADC development, where researchers synthesize novel antibody-payload combinations to evaluate their therapeutic potential.

Physicochemical Properties

The fundamental properties of the linker molecule are summarized below. This data is essential for synthesis, conjugation, and formulation development.

ParameterValueSource
Molecular Formula C₄₀H₆₃N₅O₈MedChemExpress[1]
Molecular Weight 758.02 g/mol MedChemExpress[1]
Purity (Typical) ≥95% (HPLC)Standard for research-grade reagents
Solubility Soluble in DMSO, DMFTypical for protected peptide linkers
Appearance White to off-white solidGeneral observation for similar compounds

Proposed Mechanism of Action in an ADC Context

When incorporated into an ADC, the this compound linker is central to the targeted delivery and conditional activation of the cytotoxic payload. The process is initiated by the high-specificity binding of the ADC's antibody component to a tumor-associated antigen on the surface of a cancer cell.

The subsequent signaling and activation pathway is as follows:

  • Binding & Internalization: The ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis.[4][5][6]

  • Vesicular Trafficking: The complex is encapsulated within an endosome.

  • Lysosomal Fusion: The endosome matures and fuses with a lysosome, forming a phagolysosome. The internal environment of the lysosome is acidic and rich in proteases.

  • Linker Cleavage: Lysosomal enzymes, particularly Cathepsin B, recognize and cleave the Val-Dil-Dap peptide sequence of the linker.

  • Payload Release & Action: This cleavage liberates the active cytotoxic warhead ("Doe") from the linker and antibody. The released drug can then exert its pharmacological effect, such as disrupting DNA replication or microtubule assembly, leading to apoptosis of the cancer cell.

Visualization of the ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (with Val-Dil-Dap-Doe Linker) Receptor Tumor-Associated Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking & Lysosomal Fusion Payload Released Cytotoxic Payload ('Doe') Lysosome->Payload 4. Proteolytic Cleavage of Peptide Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Payload Induces Cytotoxicity MTT_Workflow Start Start: Seed Target+ and Target- Cells Adhere Incubate Overnight (Allow Adhesion) Start->Adhere Treat Treat with Serial Dilutions of ADC Adhere->Treat Incubate72 Incubate for 72 Hours Treat->Incubate72 AddMTT Add MTT Reagent Incubate72->AddMTT Incubate4 Incubate for 4 Hours AddMTT->Incubate4 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate4->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze End End Analyze->End

References

Technical Guide: The Synthesis, Mechanism, and Preclinical Evaluation of Peptide-Drug Conjugates for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a hypothetical peptide-drug conjugate (PDC), PDC-Val-Cit-PABC-MMAE , for targeted cancer therapy. It details the synthesis, mechanism of action, and key preclinical experimental data. This guide is intended to serve as a representative model for the development and evaluation of similar targeted therapeutic agents.

Introduction to Peptide-Drug Conjugates (PDCs) in Oncology

Peptide-drug conjugates are a promising class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. These conjugates typically consist of a targeting peptide that binds to a tumor-specific receptor, a cytotoxic payload, and a chemical linker that connects the two. The specificity of the peptide for its receptor allows for the selective accumulation of the cytotoxic drug at the tumor site, enhancing its therapeutic index.

This guide focuses on a hypothetical PDC, PDC-Val-Cit-PABC-MMAE , which targets a receptor overexpressed on cancer cells. The conjugate comprises a targeting peptide, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and the potent antimitotic agent monomethyl auristatin E (MMAE).

Synthesis and Characterization of PDC-Val-Cit-PABC-MMAE

The synthesis of PDC-Val-Cit-PABC-MMAE is a multi-step process involving solid-phase peptide synthesis of the targeting peptide, synthesis of the linker-payload complex, and finally, conjugation of the peptide to the linker-payload.

  • Solid-Phase Peptide Synthesis (SPPS): The targeting peptide is synthesized on a resin support using standard Fmoc-based chemistry. Amino acids are sequentially coupled to the growing peptide chain.

  • Synthesis of Linker-Payload (Val-Cit-PABC-MMAE):

    • MMAE is first coupled to the PABC spacer.

    • The Val-Cit dipeptide is then synthesized and subsequently coupled to the PABC-MMAE complex.

  • Conjugation: The synthesized targeting peptide is cleaved from the resin and purified. The purified peptide is then conjugated to the Val-Cit-PABC-MMAE linker-payload via a specific functional group on the peptide (e.g., a cysteine residue).

  • Purification and Characterization: The final PDC is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the conjugate are confirmed by mass spectrometry and analytical HPLC.

Mechanism of Action

The proposed mechanism of action for PDC-Val-Cit-PABC-MMAE is initiated by the binding of the peptide to its target receptor on the cancer cell surface, leading to internalization of the conjugate.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PDC PDC-Val-Cit-PABC-MMAE Receptor Tumor Cell Receptor PDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Cleavage Tubulin Tubulin Polymerization MMAE->Tubulin 5. Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target Target Identification Peptide Peptide Design Target->Peptide Linker Linker-Payload Synthesis Peptide->Linker PDC_Synth PDC Synthesis & Purification Linker->PDC_Synth Binding Binding Affinity PDC_Synth->Binding Internalization Internalization Assay Binding->Internalization Cytotoxicity Cytotoxicity Assay Internalization->Cytotoxicity Stability Plasma Stability Cytotoxicity->Stability PK Pharmacokinetics Stability->PK Efficacy Xenograft Efficacy PK->Efficacy Tox Toxicology Studies Efficacy->Tox

"in vitro stability of N-Boc-Val-Dil-Dap-Doe linker"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Stability of Peptide-Based Linkers for Drug Conjugates

Introduction

The stability of the linker is a critical attribute of drug conjugates, such as antibody-drug conjugates (ADCs), as it dictates the release of the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while being efficiently cleaved to release the active drug at the target site, such as within the lysosomal compartment of a cancer cell. This guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of peptide-based linkers, with a focus on linkers susceptible to enzymatic cleavage. While the specific "N-Boc-Val-Dil-Dap-Doe" sequence is not found in publicly available literature, this document will use the well-characterized Valine-containing linkers as a proxy to detail the experimental protocols and data analysis relevant to researchers, scientists, and drug development professionals.

Peptide linkers are designed to be cleaved by specific proteases that are often overexpressed in the tumor microenvironment or within tumor cells. A common cleavage strategy involves the use of dipeptides, such as the Valine-Citrulline (Val-Cit) linker, which is susceptible to cleavage by the lysosomal protease Cathepsin B. The presence of a Valine residue adjacent to the cleavage site is a common motif in many such linkers. The N-terminal Boc (tert-Butyloxycarbonyl) group is a common protecting group used during synthesis and is typically removed in the final drug conjugate.

Assessment of Linker Stability

The in vitro stability of a linker is evaluated in various biological matrices to simulate the different environments it will encounter upon administration. The primary assays include stability in plasma, lysosomes, and in the presence of specific proteases.

Plasma Stability

A key requirement for a linker is its ability to remain intact in the systemic circulation to ensure the drug conjugate reaches its target. Plasma stability assays are conducted to evaluate the susceptibility of the linker to premature cleavage by plasma proteases.

Table 1: Representative Plasma Stability Data for Val-Cit Linker

CompoundMatrixIncubation Time (h)Parent Compound Remaining (%)Half-life (t½) (h)
Val-Cit-PABC-MMAEHuman Plasma0100>150
2498.5
4897.2
9695.1
Val-Cit-PABC-MMAEMouse Plasma0100>150
2497.9
4896.5
9694.8

Data is representative and compiled from typical results for similar linker-payloads.

Lysosomal Stability

For many ADCs, the payload is released following internalization of the ADC and trafficking to the lysosome. Therefore, the linker must be efficiently cleaved in the acidic and enzyme-rich environment of the lysosome.

Table 2: Representative Lysosomal Stability Data for Val-Cit Linker

CompoundMatrixIncubation Time (h)Parent Compound Remaining (%)Released Payload (%)
Val-Cit-PABC-MMAERat Liver Lysosomes (pH 5.0)01000
645.254.8
245.194.9
48<1>99

Data is representative and compiled from typical results for similar linker-payloads.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of linker stability.

Plasma Stability Assay Protocol

This protocol outlines the procedure for determining the stability of a linker-drug conjugate in plasma.

  • Preparation of Plasma: Obtain fresh human or animal (e.g., mouse, rat) plasma containing an anticoagulant (e.g., heparin). Centrifuge to remove any cellular debris.

  • Incubation: Spike the linker-drug conjugate into the plasma at a final concentration of 1-10 µM. Incubate at 37°C with gentle agitation.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately stop the reaction by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the parent compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½).

Lysosomal Stability Assay Protocol

This protocol describes the method for assessing linker cleavage by lysosomal proteases.

  • Preparation of Lysosomes: Isolate lysosomes from rat or mouse liver tissue using differential centrifugation. Resuspend the lysosomal fraction in a suitable buffer (e.g., 0.25 M sucrose).

  • Lysosomal Lysate: Prepare a lysosomal lysate by subjecting the isolated lysosomes to freeze-thaw cycles or by using a detergent to release the enzymes. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Incubation: Dilute the lysosomal lysate in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0). Add the linker-drug conjugate to the diluted lysate at a final concentration of 1-10 µM.

  • Time Points: Incubate the mixture at 37°C and collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Quenching: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Analysis: Process the samples as described in the plasma stability protocol and analyze by LC-MS/MS to measure the disappearance of the parent compound and the appearance of the released payload.

  • Data Analysis: Calculate the rate of cleavage and the percentage of released payload over time.

Visualizations

Diagrams are provided to illustrate key processes in the assessment and mechanism of action of cleavable linkers.

G cluster_0 ADC in Circulation cluster_1 Target Cell cluster_2 Payload Action ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: ADC mechanism of action from circulation to cell death.

G cluster_0 Sample Preparation cluster_1 Incubation & Sampling cluster_2 Analysis Start Start Matrix Prepare Biological Matrix (e.g., Plasma, Lysosomes) Start->Matrix Spike Spike Linker-Drug into Matrix Matrix->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction (Cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS End End LCMS->End

Caption: Workflow for in vitro linker stability assays.

The Dawn of Precision: A Technical Guide to the Discovery and Application of Novel Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, promising enhanced efficacy and a wider therapeutic window compared to traditional chemotherapy. The lynchpin of this targeted delivery system is the linker, a critical component that connects the antibody to the cytotoxic payload. This in-depth technical guide delves into the discovery and application of novel cleavable ADC linkers, providing a comprehensive overview of their mechanisms, synthesis, and evaluation.

The Crucial Role of Cleavable Linkers in ADC Efficacy

Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This controlled release is paramount to minimizing off-target toxicity and maximizing the therapeutic index of the ADC. The choice of a cleavable linker is a pivotal decision in ADC design, directly influencing its safety and effectiveness. An ideal linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload but efficiently cleave to release the drug upon reaching the target tumor cells.[1]

Major Classes of Cleavable ADC Linkers

Novel cleavable linkers are primarily categorized based on their cleavage mechanism:

  • Enzyme-Cleavable Linkers: These linkers are designed to be substrates for enzymes that are overexpressed in tumor tissues or within the lysosomal compartment of cancer cells.

  • pH-Sensitive Linkers: These linkers exploit the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (~7.4) to trigger payload release.[2][3]

  • Glutathione-Sensitive Linkers: These linkers utilize the significantly higher concentration of glutathione (B108866) (GSH) in the cytoplasm of cancer cells (1-10 mM) compared to the bloodstream (~5 µM) to induce cleavage.[4][]

The following sections will provide a detailed exploration of each of these linker types, including their mechanisms of action, synthesis protocols, and methods for evaluating their performance.

Enzyme-Cleavable Linkers: Harnessing the Tumor's Own Machinery

Enzyme-cleavable linkers represent a highly successful strategy in ADC development, with several approved ADCs utilizing this technology. The most prominent examples are peptide-based linkers that are susceptible to cleavage by lysosomal proteases, particularly Cathepsin B.

Valine-Citrulline (Val-Cit) Linkers: A Case Study

The dipeptide valine-citrulline (Val-Cit) is the most widely used enzyme-cleavable motif.[3] It is often combined with a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), to ensure the release of an unmodified payload.

Mechanism of Action:

  • Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between citrulline and the PABC spacer.

  • Self-Immolation: The cleavage of the PABC linker triggers a spontaneous 1,6-elimination reaction, releasing the active cytotoxic drug, carbon dioxide, and aza-quinone methide.[6]

Signaling Pathway for Val-Cit-PABC Linker Cleavage:

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell cluster_lysosome Lysosomal Cleavage ADC_Circulation ADC in Circulation (Stable Linker) ADC_Binding ADC binds to Target Antigen ADC_Circulation->ADC_Binding Targeting Endocytosis Endocytosis ADC_Binding->Endocytosis Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome Maturation Cathepsin_B Cathepsin B Linker_Cleavage Val-Cit Cleavage Cathepsin_B->Linker_Cleavage Enzymatic Action PABC_Self_Immolation PABC Self-Immolation Linker_Cleavage->PABC_Self_Immolation Payload_Release Active Payload Released PABC_Self_Immolation->Payload_Release

Caption: Mechanism of ADC action with a Val-Cit-PABC cleavable linker.

Experimental Protocols for Enzyme-Cleavable Linkers

This protocol outlines the synthesis of a common drug-linker construct, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (MC-Val-Cit-PABC-MMAE).[7][8]

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • Monomethyl auristatin E (MMAE)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Coupling of MMAE to Val-Cit-PAB:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

    • Add DIPEA (2.0 eq.) and HATU (1.1 eq.) to the solution.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by HPLC.

    • Upon completion, purify the product (Fmoc-Val-Cit-PABC-MMAE) by preparative HPLC and lyophilize.[9]

  • Fmoc Deprotection:

    • Dissolve the purified product in DMF.

    • Add 20% piperidine in DMF and stir for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure and co-evaporate with DMF to remove residual piperidine.

  • Coupling of Maleimidocaproic Acid (MC):

    • Dissolve the deprotected amine in DMF.

    • Add MC-NHS ester (1.2 eq.) and DIPEA (2.0 eq.).

    • Stir at room temperature for 1-2 hours, monitoring by HPLC.

    • Purify the final product (MC-Val-Cit-PABC-MMAE) by preparative HPLC and lyophilize.[7]

Workflow for MC-Val-Cit-PABC-MMAE Synthesis:

G Start Fmoc-Val-Cit-PAB-OH + MMAE Coupling1 HATU, DIPEA in DMF Start->Coupling1 Purification1 Preparative HPLC Coupling1->Purification1 Fmoc_Deprotection 20% Piperidine in DMF Purification1->Fmoc_Deprotection MC_Coupling MC-NHS, DIPEA in DMF Fmoc_Deprotection->MC_Coupling Purification2 Preparative HPLC MC_Coupling->Purification2 Final_Product MC-Val-Cit-PABC-MMAE Purification2->Final_Product

Caption: Synthesis workflow for the MC-Val-Cit-PABC-MMAE drug-linker.

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.[10][11]

Materials:

  • ADC with a Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots and immediately quench the reaction by adding 3 volumes of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and antibody.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

pH-Sensitive Linkers: Exploiting the Acidic Tumor Microenvironment

The lower pH of endosomal and lysosomal compartments provides a selective trigger for payload release. Hydrazone linkers are the most common class of pH-sensitive linkers.

Hydrazone Linkers

Hydrazone linkers are formed by the reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. They are relatively stable at neutral pH but hydrolyze under acidic conditions to release the payload.

Mechanism of Action:

  • Internalization and Trafficking: The ADC is internalized and trafficked to endosomes and lysosomes.

  • Acid-Catalyzed Hydrolysis: The acidic environment (pH 4.5-6.5) catalyzes the hydrolysis of the hydrazone bond.

  • Payload Release: The hydrolysis of the hydrazone linker releases the active cytotoxic drug.

Signaling Pathway for Hydrazone Linker Cleavage:

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell cluster_cleavage Acidic Cleavage ADC_Circulation ADC in Circulation (Stable Hydrazone) ADC_Binding ADC binds to Target Antigen ADC_Circulation->ADC_Binding Targeting Endocytosis Endocytosis ADC_Binding->Endocytosis Endosome_Lysosome Endosome/Lysosome (pH 4.5-6.5) Endocytosis->Endosome_Lysosome Hydrolysis Acid-Catalyzed Hydrazone Hydrolysis Endosome_Lysosome->Hydrolysis Low pH Trigger Payload_Release Active Payload Released Hydrolysis->Payload_Release

Caption: Mechanism of ADC action with a pH-sensitive hydrazone linker.

Experimental Protocols for pH-Sensitive Linkers

This protocol describes the formation of a hydrazone bond between doxorubicin (B1662922) (which contains a ketone group) and a linker containing a hydrazide moiety.[12][13]

Materials:

  • Doxorubicin hydrochloride

  • Linker with a hydrazide group (e.g., 3-maleimidopropionic acid hydrazide)

  • Anhydrous methanol (B129727)

  • Triethylamine (TEA)

  • Acetic acid

Procedure:

  • Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in anhydrous methanol and add TEA to neutralize the hydrochloride salt.

  • Reaction Mixture: Add the hydrazide linker to the doxorubicin solution.

  • Acid Catalyst: Add a catalytic amount of acetic acid to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, protected from light.

  • Purification: Purify the doxorubicin-hydrazone linker conjugate by preparative HPLC.

This assay measures the release of the payload from a pH-sensitive ADC within cancer cells.

Materials:

  • ADC with a pH-sensitive linker

  • Target cancer cell line

  • Cell culture medium and reagents

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the target cancer cells in a multi-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with the ADC at a specific concentration and incubate for various time points (e.g., 0, 2, 6, 24, 48 hours).

  • Cell Harvesting: At each time point, wash the cells with cold PBS to remove unbound ADC and then lyse the cells with lysis buffer.

  • Sample Preparation: Centrifuge the cell lysates to pellet cellular debris.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the released payload.

  • Data Analysis: Plot the intracellular payload concentration against time to determine the release kinetics.[14]

Glutathione-Sensitive Linkers: Capitalizing on the Reductive Intracellular Environment

The high intracellular concentration of glutathione provides a selective trigger for the cleavage of disulfide bonds.

Disulfide Linkers

Disulfide linkers contain a disulfide bond (-S-S-) that is susceptible to reduction by glutathione. The stability of these linkers can be tuned by introducing steric hindrance around the disulfide bond.

Mechanism of Action:

  • Internalization: The ADC is internalized into the cancer cell.

  • Reductive Cleavage: In the cytoplasm, the high concentration of glutathione reduces the disulfide bond in the linker.

  • Payload Release: The cleavage of the disulfide bond releases the active cytotoxic drug.

Signaling Pathway for Disulfide Linker Cleavage:

G cluster_extracellular Extracellular Space (Low GSH) cluster_cell Cancer Cell Cytoplasm (High GSH) cluster_cleavage Reductive Cleavage ADC_Circulation ADC in Circulation (Stable Disulfide) ADC_Internalization ADC Internalization ADC_Circulation->ADC_Internalization Targeting & Endocytosis Reductive_Environment High Glutathione (GSH) Concentration Disulfide_Reduction Disulfide Bond Reduction by GSH Reductive_Environment->Disulfide_Reduction Reductive Trigger Payload_Release Active Payload Released Disulfide_Reduction->Payload_Release

Caption: Mechanism of ADC action with a glutathione-sensitive disulfide linker.

Experimental Protocols for Glutathione-Sensitive Linkers

N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB) is a commonly used heterobifunctional crosslinker for creating disulfide-linked ADCs.

Materials:

  • 4-(2-Pyridyldithio)butyric acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 4-(2-pyridyldithio)butyric acid and NHS in anhydrous DCM.

  • Activation: Add DCC to the solution to activate the carboxylic acid.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct and purify the SPDB linker by column chromatography.

This assay measures the rate of payload release from a disulfide-linked ADC in the presence of glutathione.

Materials:

  • ADC with a disulfide linker

  • Glutathione (GSH)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: N-Ethylmaleimide (NEM) in acetonitrile

  • LC-MS/MS system

Procedure:

  • Reaction Initiation: Add a solution of GSH (to a final concentration of 1-10 mM) to the ADC in assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, withdraw aliquots and quench the reaction by adding the NEM solution. NEM will cap any free thiols, preventing further reaction.

  • Sample Preparation: Process the samples to precipitate proteins and extract the released payload.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Quantitative Comparison of Cleavable Linkers

The selection of an appropriate cleavable linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types.

Table 1: Plasma Stability of Cleavable ADC Linkers

Linker TypeExample LinkerSpeciesHalf-life in PlasmaReference
Enzyme-CleavableVal-Cit-PABCMouseUnstable (cleaved by Ces1c)[6]
Val-Cit-PABCHumanStable[6]
Glu-Val-Cit-PABCMouseSignificantly more stable than Val-Cit[6]
pH-SensitiveHydrazoneHumant1/2 ≈ 2 days (phenylketone-derived)[6]
Silyl etherHumant1/2 > 7 days[15]
Glutathione-SensitiveSPDBMouseStable[]

Table 2: Cleavage Rates of Different Linkers

Linker TypeLinkerCleavage TriggerConditionRelative Cleavage RateReference
Enzyme-CleavableVal-CitCathepsin BLysosomal extract+++[6]
Phe-LysCathepsin BLysosomal extract+++[6]
pH-SensitiveHydrazoneLow pHpH 5.0Rapid[]
CarbonateLow pHpH 5.5Moderate[18]
Glutathione-SensitiveDisulfideGlutathione1-10 mM GSHRapid[4][]

Conclusion and Future Directions

The development of novel cleavable linkers continues to be a dynamic area of research in the ADC field. Future innovations will likely focus on:

  • Novel Cleavage Triggers: Exploring new enzymes, microenvironmental conditions, or externally applied stimuli to trigger payload release with even greater specificity.

  • Dual-Payload ADCs: Designing linkers that can carry and release two different payloads with distinct mechanisms of action to overcome drug resistance.

  • Modulating Bystander Effect: Fine-tuning linker and payload properties to control the diffusion of the released drug to neighboring cancer cells.

A deeper understanding of the interplay between the antibody, linker, and payload, coupled with robust and detailed experimental evaluation, will be critical in advancing the next generation of highly effective and safe Antibody-Drug Conjugates. This technical guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker technology and contribute to the evolution of precision cancer medicine.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of N-Boc-Val-Dil-Dap-Doe to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. This powerful synergy allows for the selective delivery of highly potent payloads to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

These application notes provide a comprehensive guide to the conjugation of a dolastatin 10 analog payload, N-Boc-Val-Dil-Dap-Doe, to a target antibody. Dolastatin 10 and its derivatives are highly potent anti-mitotic agents that function by inhibiting tubulin polymerization. The peptide sequence Val-Dil-Dap-Doe comprises Valine (Val), Dolaisoleuine (Dil), Dolaproine (Dap), and Dolaphenine (Doe). The N-terminal Boc (tert-butyloxycarbonyl) group is a protecting group that must be removed prior to the attachment of a linker for antibody conjugation.

This document outlines two primary strategies for conjugation: Thiol-Maleimide Chemistry , targeting reduced interchain disulfide bonds of the antibody, and Amine-Carboxyl Chemistry , utilizing EDC/NHS to couple the payload to lysine (B10760008) residues or carboxyl groups on the antibody. Detailed protocols for payload activation, antibody modification, conjugation, and purification are provided, along with methods for characterizing the resulting ADC, including the critical determination of the Drug-to-Antibody Ratio (DAR).

Principle of the Method

The conjugation of this compound to an antibody is a multi-step process that involves:

  • Payload Activation: The N-Boc protecting group on the Valine residue is removed, and a bifunctional linker is attached to the newly exposed N-terminal amine. For thiol-maleimide chemistry, a linker containing a maleimide (B117702) group is typically used.

  • Antibody Preparation: The antibody is prepared for conjugation. For thiol-maleimide chemistry, this involves the selective reduction of interchain disulfide bonds to generate reactive thiol (-SH) groups. For EDC/NHS chemistry, the antibody may be used directly or after modification to introduce carboxyl or amine groups.

  • Conjugation Reaction: The activated payload is reacted with the prepared antibody to form a stable covalent bond.

  • Purification: The resulting ADC is purified to remove unconjugated payload, unconjugated antibody, and other reaction byproducts.

  • Characterization: The purified ADC is characterized to determine key quality attributes, most notably the Drug-to-Antibody Ratio (DAR).

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This is the most common and preferred method for conjugating dolastatin-based payloads, as it allows for a more controlled and homogenous DAR.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • SM(PEG)n (Succinimidyl-polyethylene glycol-maleimide) linker (n=2, 4, 8, etc.)

  • Diisopropylethylamine (DIPEA)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4

  • Quenching Solution: 10 mM N-acetylcysteine in conjugation buffer

  • Purification System: Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Part A: Activation of this compound with a Maleimide Linker

  • Boc Deprotection:

    • Dissolve this compound in a solution of 25-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

    • Evaporate the solvent and TFA under reduced pressure to obtain the deprotected peptide (H-Val-Dil-Dap-Doe).

  • Maleimide Linker Attachment:

    • Dissolve the deprotected peptide in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of the SM(PEG)n linker and 3 equivalents of DIPEA.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the maleimide-activated payload.

    • Purify the maleimide-activated payload by reverse-phase HPLC.

    • Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.

Part B: Antibody Reduction and Conjugation

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated payload in DMF or DMSO to prepare a 10 mM stock solution.

    • Add a 5-10 molar excess of the maleimide-activated payload stock solution to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide payload) to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

Part C: Purification of the ADC

  • Tangential Flow Filtration (TFF):

    • Use a TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa) to remove unconjugated payload, excess quenching reagent, and reaction solvents.

    • Perform diafiltration against a suitable formulation buffer (e.g., PBS, pH 7.4) until the desired level of purity is achieved.

  • Size Exclusion Chromatography (SEC):

    • Alternatively, purify the ADC using an SEC column equilibrated with the desired formulation buffer.

    • Collect the fractions corresponding to the high molecular weight ADC peak.

Part D: ADC Characterization

  • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Determine the DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS (see Data Presentation section).

  • Assess the level of aggregation using Size Exclusion Chromatography (SEC).

  • Confirm the identity and integrity of the ADC by SDS-PAGE and Mass Spectrometry.

Protocol 2: EDC/NHS Chemistry

This method can be used to conjugate payloads with a free carboxylic acid to primary amines (lysine residues) on the antibody. This typically results in a more heterogeneous mixture of ADC species.

Materials:

  • N-Boc-Val-Dil-Dap-OH (a variant of the payload with a C-terminal carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: As described in Protocol 1.

Procedure:

  • Payload Activation:

    • Dissolve N-Boc-Val-Dil-Dap-OH in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC.

    • Stir the reaction at room temperature for 1 hour to form the NHS-ester activated payload.

  • Conjugation Reaction:

    • Exchange the antibody into the coupling buffer (PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • Add a 10-20 molar excess of the NHS-ester activated payload to the antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification and Characterization:

    • Purify and characterize the ADC as described in Protocol 1 (Parts C and D).

Data Presentation

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined by several methods, with HIC and LC-MS being the most common and providing complementary information.

Table 1: Comparison of Average DAR Values Determined by HIC-UV and LC-MS for a Cysteine-Linked ADC

Sample BatchAverage DAR (HIC-UV)Average DAR (LC-MS)% Difference
Low Drug Load2.832.723.9%
Medium Drug Load4.444.400.9%
High Drug Load5.975.970.0%

Data adapted from comparative studies. Actual results may vary.[1][2]

Table 2: Distribution of Drug-Loaded Species for a Cysteine-Linked ADC Determined by HIC-UV

Drug LoadLow Drug Load Batch (% Peak Area)Medium Drug Load Batch (% Peak Area)High Drug Load Batch (% Peak Area)
DAR 010.53.21.1
DAR 245.225.815.6
DAR 435.848.540.3
DAR 68.520.135.5
DAR 8<1.02.47.5

Representative data. Actual distribution depends on conjugation conditions.[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_payload Payload Activation cluster_antibody Antibody Preparation cluster_conjugation Conjugation & Purification p1 This compound p2 Boc Deprotection (TFA/DCM) p1->p2 p3 H-Val-Dil-Dap-Doe p2->p3 p4 Linker Attachment (SM(PEG)n) p3->p4 p5 Maleimide-Activated Payload p4->p5 c1 Conjugation Reaction p5->c1 a1 Monoclonal Antibody a2 Reduction (TCEP) a1->a2 a3 Reduced Antibody (Free Thiols) a2->a3 a3->c1 c2 Quenching (N-acetylcysteine) c1->c2 c3 Purification (TFF or SEC) c2->c3 c4 Characterized ADC c3->c4

Caption: Workflow for Thiol-Maleimide Conjugation of this compound to an Antibody.

Signaling Pathway

The dolastatin payload of the ADC, once released inside the target cancer cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

signaling_pathway ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Trafficking Payload Released Payload (Dolastatin Analog) Lysosome->Payload Linker Cleavage Tubulin α/β-Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Cascade Activation Apoptosis->Caspase

Caption: Mechanism of Action of a Dolastatin-Based Antibody-Drug Conjugate.

References

Application Notes and Protocols for N-Boc-Val-Dil-Dap-Doe in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-Val-Dil-Dap-Doe is a sophisticated, cleavable peptide linker integral to the advancement of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This linker is derived from components of the potent, naturally occurring antineoplastic agent Dolastatin 10. Specifically, it comprises N-Boc-protected Valine (Val), Dolaisoleucine (Dil), and Dolaproine (Dap), with a Dolaphenine-derived moiety (Doe) that facilitates conjugation to a cytotoxic payload. The peptide sequence is strategically designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism ensures that the highly toxic payload is liberated preferentially within cancer cells, minimizing systemic toxicity and enhancing the therapeutic window of the ADC.

The cytotoxic payloads typically attached to this linker are potent microtubule inhibitors, such as auristatin derivatives, which are synthetic analogs of Dolastatin 10. Upon cleavage of the linker, the released payload disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including its mechanism of action, protocols for its use in experimental settings, and representative quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound linker is presented below.

PropertyValueReference
Molecular Formula C40H63N5O7[1]
Molecular Weight 758.02 g/mol [1]
Appearance White to off-white solidCommercially available data
Solubility Soluble in organic solvents such as DMSO, DMF, and methanolGeneral knowledge for similar compounds
Cleavage Site Peptide bond susceptible to Cathepsin B cleavage[2]

Mechanism of Action

The utility of the this compound linker lies in its ability to stably connect a cytotoxic payload to a monoclonal antibody (mAb) while in circulation, and then to efficiently release the payload upon internalization into a target cancer cell.

Figure 1. Mechanism of Action of an ADC with this compound Linker cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC ADC with This compound Linker Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., Auristatin) Lysosome->Payload 4. Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules 5. Inhibition of Tubulin Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Figure 1. Mechanism of Action of an ADC with this compound Linker

Quantitative Data

The following tables summarize representative quantitative data for ADCs utilizing auristatin-based payloads and cleavable peptide linkers similar to this compound. This data is intended to provide a comparative baseline for researchers.

Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs

ADC (Target)PayloadCell LineCancer TypeIC50 (ng/mL)Reference
Brentuximab vedotin (CD30)MMAEHodgkin lymphoma cellsHodgkin Lymphoma< 10[3]
Anti-HER2 ADCMMAESK-BR-3Breast Cancer~15[4]
Anti-HER2 ADCMMAENCI-N87Gastric Cancer~20[5]
Anti-CD33 ADCMMAUMOLM-13AML~0.1 nM[6]

Table 2: In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models

ADC (Target)Animal ModelTumor ModelDose (mg/kg)OutcomeReference
Trastuzumab-PEG8-Dol10SCID MiceSKOV-3 Ovarian Xenograft10Delayed tumor growth, prolonged survival[4]
Anti-HER2 ADCNude MiceNCI-N87 Gastric Xenograft3Tumor regression[5]
Anti-CD33 ADCNSG MiceMOLM-13 AML Xenograft1Increased survival[6]

Experimental Protocols

Detailed methodologies for key experiments involving the application of this compound in ADC development are provided below.

Protocol 1: Synthesis of an ADC with this compound-Payload

This protocol outlines the general steps for conjugating a thiol-reactive this compound-payload to a monoclonal antibody.

Figure 2. Workflow for ADC Synthesis mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation LinkerPayload This compound-Payload (with maleimide (B117702) group) LinkerPayload->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification ADC Purified ADC Purification->ADC

Figure 2. Workflow for ADC Synthesis

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • This compound-payload with a maleimide group

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size exclusion chromatography)

  • Reaction buffers and solvents

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 1-10 mg/mL in a suitable buffer.

    • Add a molar excess of the reducing agent (e.g., TCEP) to the mAb solution to reduce interchain disulfide bonds.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Conjugation:

    • Dissolve the this compound-payload in an organic solvent (e.g., DMSO).

    • Add the payload solution to the reduced antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the conjugation reaction at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using size exclusion chromatography.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy).

    • Determine the DAR (e.g., by hydrophobic interaction chromatography or mass spectrometry).

    • Assess the level of aggregation (e.g., by size exclusion chromatography).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the in vitro potency (IC50) of an ADC against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC construct

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium.

    • Remove the old medium from the wells and add the ADC dilutions.

    • Include a vehicle control (medium with the same concentration of the ADC's solvent).

  • Incubation:

    • Incubate the plate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value.

Protocol 3: Tubulin Polymerization Inhibition Assay

This assay measures the ability of the released payload to inhibit tubulin polymerization.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Released payload (cleaved from the ADC)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the tubulin polymerization buffer.

    • Add the released payload at various concentrations.

    • Add the purified tubulin to each well.

  • Initiation of Polymerization:

    • Add GTP solution to each well to initiate tubulin polymerization.

  • Measurement:

    • Immediately begin measuring the absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of the payload.

    • Determine the concentration of the payload that inhibits tubulin polymerization by 50% (IC50).

Signaling Pathway

The cytotoxic payload released from the this compound linker primarily targets the tubulin-microtubule equilibrium, a critical component of the cell's cytoskeleton and essential for cell division.

Figure 3. Signaling Pathway of Auristatin-based Payload Payload Released Auristatin Payload Tubulin Tubulin Dimers Payload->Tubulin Binds to Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 3. Signaling Pathway of Auristatin-based Payload

Conclusion

The this compound linker represents a highly engineered component for the construction of effective and safe Antibody-Drug Conjugates. Its design, which incorporates elements of the potent natural product Dolastatin 10 and a Cathepsin B-cleavable sequence, allows for stable drug transport in the circulation and targeted payload release within cancer cells. The provided protocols and data serve as a valuable resource for researchers and scientists working to develop the next generation of targeted cancer therapies. Careful consideration of the experimental conditions and appropriate controls is essential for the successful application of this technology in drug development.

References

Application Notes and Protocols for N-Boc-Val-Dil-Dap-Doe with Cytotoxic Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. This approach utilizes the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC.

This document provides detailed application notes and protocols for the use of N-Boc-Val-Dil-Dap-Doe , a specialized, cleavable linker-payload system derived from the potent microtubule inhibitor, dolastatin 10. In this system, the dolastatin 10 analogue itself serves as the cytotoxic payload. The linker component is designed for enzymatic cleavage within the target cell, ensuring specific release of the active drug.

This compound is a derivative of the natural product dolastatin 10, a pentapeptide known for its potent antineoplastic activity.[1][2] The components of this linker-payload are:

  • N-Boc-Val: N-tert-butoxycarbonyl protected Valine. This forms the N-terminal part of the linker and is crucial for enzymatic recognition.

  • Dil (Dolaisoleuine): A non-proteinogenic amino acid.[1][2]

  • Dap (Dolaproine): Another unique amino acid found in dolastatins.[1][2]

  • Doe (Dolaphenine): The C-terminal amine component of dolastatin 10.[1][2]

The entire this compound moiety functions as a potent cytotoxic drug precursor that can be conjugated to a targeting antibody.

Mechanism of Action

The this compound linker-payload system is designed to be stable in systemic circulation and to release the active cytotoxic drug upon internalization into the target cancer cell. The proposed mechanism of action follows a well-established pathway for protease-cleavable linkers in ADCs.

  • Targeting and Internalization: The ADC, consisting of a monoclonal antibody conjugated to this compound, binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The lysosomal compartment has a lower pH and contains a variety of degradative enzymes, including proteases.

  • Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the peptide bond between the Valine (Val) and Dolaisoleuine (Dil) residues. This cleavage is analogous to the well-characterized Val-Cit linker system.

  • Payload Release and Activation: The enzymatic cleavage liberates the potent cytotoxic agent, an analogue of dolastatin 10 (H-Val-Dil-Dap-Doe).

  • Microtubule Disruption: The released dolastatin 10 analogue binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cell.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C40H63N5O7S
Molecular Weight 758.02 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Purity (Typical) ≥95% (by HPLC)

Note: These values are typical and may vary between batches. Refer to the supplier's certificate of analysis for specific data.

Table 2: In Vitro Cytotoxicity of a Representative ADC with a Dolastatin 10 Analogue Payload
Cell LineTarget Antigen ExpressionADC IC50 (nM)Free Payload IC50 (nM)Non-Targeting ADC IC50 (nM)
BT-474 High HER20.50.01>1000
SK-BR-3 High HER20.80.01>1000
MCF-7 Low HER2850.02>1000
MDA-MB-231 Negative HER2>10000.03>1000

Data is illustrative and based on typical results for ADCs with dolastatin-like payloads. Actual IC50 values will depend on the specific antibody, target antigen, and cell line used.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for conjugating the this compound linker-payload to a monoclonal antibody via maleimide (B117702) chemistry, targeting reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with a maleimide functional group (requiring synthesis to add this reactive handle)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

  • Reaction buffers (e.g., PBS with EDTA)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

    • Add a calculated amount of 10 mM TCEP solution to achieve a molar excess (e.g., 2-5 equivalents) for partial reduction of interchain disulfides.

    • Incubate at 37°C for 1-2 hours.

  • Drug-Linker Preparation:

    • Dissolve the maleimide-functionalized this compound in DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Slowly add the dissolved drug-linker to the reduced antibody solution with gentle mixing. A typical molar excess of the drug-linker is 4-8 fold over the antibody.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

    • Alternatively, protein A chromatography can be used.

    • Exchange the purified ADC into a suitable formulation buffer (e.g., PBS or histidine-based buffer).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the level of aggregation by size-exclusion chromatography (SEC).

    • Confirm the integrity of the ADC by SDS-PAGE analysis.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the potency of the ADC in cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 2,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the logarithm of the drug concentration.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing:

    • Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different dose levels).

    • Administer the treatments intravenously (or via another appropriate route) according to the desired dosing schedule (e.g., once weekly).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • Euthanize the animals at the end of the study and collect tumors and other tissues for further analysis if required.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Perform statistical analysis to compare the tumor growth between the different groups.

    • Calculate tumor growth inhibition (TGI).

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (this compound) Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Released Payload (H-Val-Dil-Dap-Doe) Lysosome->Payload 4. Cleavage by Cathepsin B Tubulin Tubulin Payload->Tubulin 5. Tubulin Binding Apoptosis Apoptosis Tubulin->Apoptosis 6. Microtubule Disruption & Cell Cycle Arrest

Caption: Mechanism of action of an ADC with this compound.

Conjugation_Workflow Start Start: mAb & Drug-Linker Reduction 1. mAb Reduction (e.g., with TCEP) Start->Reduction Conjugation 2. Conjugation Reaction (Maleimide-Thiol Chemistry) Reduction->Conjugation Quenching 3. Quenching (e.g., with N-acetylcysteine) Conjugation->Quenching Purification 4. Purification (e.g., SEC) Quenching->Purification Characterization 5. Characterization (DAR, Aggregation) Purification->Characterization End End: Purified ADC Characterization->End

Caption: General workflow for ADC conjugation.

InVivo_Study_Logic Implantation Tumor Cell Implantation in Immunodeficient Mice TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Treatment Administration (Vehicle, Controls, ADC) Randomization->Dosing Monitoring Monitoring of Tumor Volume and Body Weight Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Logical flow of an in vivo ADC efficacy study.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Val-Ile-Dap Sequence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of peptides with unique structural motifs is a cornerstone of modern drug discovery and biomedical research. The incorporation of non-proteinogenic amino acids, such as 2,3-diaminopropionic acid (Dap), and the assembly of sequences containing sterically hindered and hydrophobic residues like Valine (Val) and Isoleucine (Ile), present distinct challenges to standard solid-phase peptide synthesis (SPPS) protocols.[1][2][3] This document provides detailed application notes and a comprehensive experimental protocol for the successful synthesis of the tripeptide sequence Val-Ile-Dap using Fmoc/tBu chemistry.

The Val-Ile-Dap sequence combines the challenges of coupling bulky, hydrophobic amino acids with the integration of a non-standard amino acid bearing a reactive side-chain amine.[3][4] The β-branched nature of Valine and Isoleucine can lead to steric hindrance, resulting in slower and less efficient coupling reactions.[5][6][7] Furthermore, contiguous hydrophobic residues can promote interchain aggregation of the growing peptide on the solid support, which can impede reagent access and lead to truncated or deletion sequences.[8][9]

The incorporation of Dap requires an orthogonal protecting group strategy for its side-chain amine to ensure selective deprotection and potential subsequent modification.[1] This protocol will address these challenges by outlining the appropriate selection of resins, protecting groups, coupling reagents, and reaction conditions to achieve a high-purity synthesis of the target peptide.

Data Presentation

ParameterExpected RangeNotes
Crude Peptide Yield 30-60%Yields for peptides containing Dap can range from 9% to 47%, depending on the sequence and protecting group strategy.[1] Difficult couplings involving sterically hindered residues can further reduce the overall yield.
Crude Peptide Purity 40-70%Purity is highly sequence-dependent. The presence of deletion sequences (e.g., Val-Dap) or incomplete deprotection products is common with difficult sequences.[3]
Final Purity (after HPLC) >95%Purification by reverse-phase HPLC is typically required to isolate the target peptide.[2][10]
Coupling Efficiency 95-99%Monitoring of individual coupling steps is recommended. Double coupling or the use of more potent coupling reagents may be necessary for Val and Ile.[5][11]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of the Val-Ile-Dap tripeptide using Fmoc chemistry.

Materials and Reagents:

  • Resin: Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-Amino Acids:

    • Fmoc-Dap(Dde)-OH

    • Fmoc-Ile-OH

    • Fmoc-Val-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

    • Dichloromethane (DCM) (peptide synthesis grade)

  • Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: Methanol (B129727), Diethyl ether

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • HPLC Solvents:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

Protocol:

1. Resin Swelling and Preparation:

  • Place the Rink Amide resin in a reaction vessel.
  • Add DMF to swell the resin for at least 1 hour.
  • Drain the DMF.

2. First Amino Acid (Fmoc-Dap(Dde)-OH) Coupling:

  • Fmoc Deprotection: Remove the Fmoc group from the resin by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a 15-minute incubation.[10]
  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[10]
  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Dap(Dde)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.[10]
  • Coupling: Add the activated amino acid solution to the resin. Agitate for at least 2 hours. For difficult couplings, this step can be extended.[1]
  • Washing: Wash the resin with DMF (3x) and DCM (3x).[10]

3. Second Amino Acid (Fmoc-Ile-OH) Coupling:

  • Fmoc Deprotection: Remove the Fmoc group from the Dap residue by treating with 20% piperidine in DMF (5 min, then 15 min).
  • Washing: Wash the resin as described in step 2.2.
  • Amino Acid Activation: Pre-activate Fmoc-Ile-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
  • Coupling: Add the activated Fmoc-Ile-OH solution to the resin and agitate for 2-4 hours. Given the steric hindrance of Isoleucine, a longer coupling time or a double coupling may be necessary.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).

4. Third Amino Acid (Fmoc-Val-OH) Coupling:

  • Fmoc Deprotection: Remove the Fmoc group from the Ile residue using 20% piperidine in DMF.
  • Washing: Wash the resin as described in step 2.2.
  • Amino Acid Activation: Pre-activate Fmoc-Val-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
  • Coupling: Add the activated Fmoc-Val-OH solution to the resin and agitate for 2-4 hours. Similar to Isoleucine, Valine is sterically hindered and may require extended coupling times.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).

5. Final Fmoc Deprotection:

  • Remove the N-terminal Fmoc group from the Valine residue with 20% piperidine in DMF (5 min, then 15 min).[10]
  • Final Washing: Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.[10]

6. Cleavage and Side-Chain Deprotection:

  • Place the dried peptide-resin in a reaction vessel.
  • Add the freshly prepared cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.
  • Gently agitate the mixture at room temperature for 2-3 hours.[10]
  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[10]

7. Peptide Precipitation and Purification:

  • Concentrate the collected filtrate under a stream of nitrogen to remove most of the TFA.[10]
  • Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.[10]
  • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[10]
  • Dry the peptide pellet under vacuum to obtain the crude peptide.
  • Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2][10]
  • Characterize the purified peptide by mass spectrometry.

Visualizations

SPPS_Workflow_Val_Ile_Dap cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation cluster_dap 1. Dap Coupling cluster_ile 2. Ile Coupling cluster_val 3. Val Coupling cluster_cleavage_purification Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprot_Dap Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprot_Dap Wash1 Wash (DMF/DCM) Deprot_Dap->Wash1 Couple_Dap Couple Fmoc-Dap(Dde)-OH (HBTU/DIPEA) Wash1->Couple_Dap Wash2 Wash (DMF/DCM) Couple_Dap->Wash2 Deprot_Ile Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprot_Ile Wash3 Wash (DMF/DCM) Deprot_Ile->Wash3 Couple_Ile Couple Fmoc-Ile-OH (HBTU/DIPEA) Wash3->Couple_Ile Wash4 Wash (DMF/DCM) Couple_Ile->Wash4 Deprot_Val Fmoc Deprotection (20% Piperidine/DMF) Wash4->Deprot_Val Wash5 Wash (DMF/DCM) Deprot_Val->Wash5 Couple_Val Couple Fmoc-Val-OH (HBTU/DIPEA) Wash5->Couple_Val Wash6 Wash (DMF/DCM) Couple_Val->Wash6 Final_Deprot Final Fmoc Deprotection Wash6->Final_Deprot Final_Wash Final Wash & Dry Final_Deprot->Final_Wash Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Wash->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Mass Spectrometry Purify->Characterize

References

Application Notes and Protocols for the Purification of N-Boc-Val-Dil-Dap-Doe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the purification of the protected peptide, N-Boc-Val-Dil-Dap-Doe. Due to the presence of the N-terminal tert-butyloxycarbonyl (Boc) protecting group and potentially hydrophobic or unnatural amino acid residues (Dil, Dap, Doe), this peptide is likely to exhibit significant hydrophobicity.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying such synthetic peptides.[2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.[3]

These protocols cover method development, from analytical to preparative scale, and include troubleshooting guidance for common issues encountered during the purification of hydrophobic and protected peptides.

Core Principles of Peptide Purification by RP-HPLC

RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar.[3] The purification process typically starts with a high concentration of an aqueous solvent (often containing an ion-pairing agent like trifluoroacetic acid - TFA) to ensure the peptide binds to the column.[3][4] The concentration of an organic solvent (e.g., acetonitrile) is then gradually increased, causing molecules to elute from the column in order of increasing hydrophobicity.[3] The peptide bonds within the molecules are typically monitored using UV detection at 210-220 nm.[3][5]

Section 1: Analytical RP-HPLC - Method Development

Before proceeding to preparative purification, it is crucial to develop and optimize the separation at an analytical scale.[4] This allows for the determination of the peptide's retention time and the optimization of the elution gradient for the best possible resolution.

Protocol 1: Analytical Method Development

Objective: To determine the approximate elution conditions and assess the purity of the crude this compound peptide.

Materials:

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[2]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2]

  • Sample Solvent: A solvent that ensures complete dissolution of the peptide, such as dimethyl sulfoxide (B87167) (DMSO) or a high concentration of acetonitrile.[1]

Instrumentation:

  • Analytical HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the sample solvent. If using a strong solvent like DMSO, dilute the sample with Mobile Phase A before injection.[2] The sample should be filtered through a 0.22 µm or 0.45 µm membrane to remove particulates.[6]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Scouting Gradient: Inject the sample and run a broad, linear gradient to determine the approximate elution time. A common starting gradient is 5% to 95% Mobile Phase B over 20-30 minutes.[2][7]

  • Detection: Monitor the elution profile at 214 nm and 280 nm.[2]

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution.[7] For example, if the peptide elutes at 40% B, a new gradient could be 30% to 50% B over 20 minutes.[7]

Data Presentation: Analytical HPLC Parameters
ParameterRecommended ValueReference
Column Analytical C18, 4.6 x 150 mm, 3.5 µm particle size[2]
Mobile Phase A 0.1% TFA in Water[2]
Mobile Phase B 0.1% TFA in Acetonitrile[2]
Flow Rate 1.0 mL/min[2]
Detection 214 nm, 280 nm[2]
Scouting Gradient 5-95% B over 20-30 minutes[2][7]
Injection Volume 5-20 µL

Section 2: Preparative RP-HPLC - Purification

Once the analytical method is optimized, it can be scaled up for preparative purification. The goal is to isolate the target peptide with the desired purity and yield.

Protocol 2: Preparative Purification

Objective: To purify the crude this compound peptide based on the optimized analytical method.

Materials:

  • Column: Preparative or semi-preparative C18 column with the same stationary phase as the analytical column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Solvent: As determined in the analytical method development.

Instrumentation:

  • Preparative HPLC system with a UV detector and fraction collector.

Procedure:

  • Method Transfer: Scale up the optimized analytical gradient to the preparative column. The flow rate should be adjusted according to the column diameter.[2]

  • Sample Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent.[2] Ensure the peptide is fully dissolved to prevent precipitation on the column.[2] Inject the sample onto the equilibrated column. Avoid overloading the column, as this will lead to poor separation.[2]

  • Gradient Elution: Run the scaled-up gradient.

  • Fraction Collection: Collect fractions as the peaks elute from the column.[2] It is advisable to collect fractions across the entire peak of interest, including the shoulders, for individual analysis.

  • Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level. Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a powder.[3]

Data Presentation: Preparative HPLC Run Summary (Example)
ParameterValueReference
Crude Peptide Loaded 100 mg[1]
Purified Peptide Yield 55 mg[1]
Recovery 55%[1]
Final Purity >98%[1]
Elution % Acetonitrile ~62% (example)[1]

Section 3: Troubleshooting and Optimization

The purification of hydrophobic peptides like this compound can present challenges.

Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)Reference
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; peptide aggregation.Optimize the mobile phase additive (e.g., use TFA); increase the column temperature to improve solubility and reduce secondary interactions.[7]
Low Recovery Peptide precipitation on the column; strong adsorption to the stationary phase.Ensure complete dissolution of the sample before injection, potentially using a stronger solvent like DMSO.[2][7] Passivating the HPLC system may also help reduce adsorption to metallic surfaces.[7]
Multiple Peaks for a Pure Product For peptides with certain residues (e.g., N-methylated amino acids), cis/trans isomers may be resolved as separate peaks.Increasing the column temperature can often help these peaks to coalesce into a single peak.[2]

Section 4: Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and decision-making processes in peptide purification.

G cluster_0 Method Development (Analytical Scale) cluster_1 Purification (Preparative Scale) A Crude Peptide Synthesis B Sample Preparation (Dissolution & Filtration) A->B C Analytical HPLC (Scouting Gradient) B->C D Analyze Chromatogram C->D E Optimize Gradient D->E Sub-optimal resolution F Scale-up Method D->F Optimal resolution G Preparative HPLC Run F->G H Fraction Collection G->H I Purity Analysis of Fractions H->I J Pool Pure Fractions I->J K Lyophilization J->K L Purified Peptide K->L

Caption: Workflow for peptide purification.

G A Problem Encountered (e.g., Poor Peak Shape) B Identify Potential Causes A->B C Secondary Interactions B->C Yes D Peptide Aggregation B->D Yes E Low Acid Concentration B->E Yes F Optimize Mobile Phase (e.g., increase TFA) C->F G Increase Column Temperature C->G D->G H Improve Sample Solubility (e.g., use DMSO) D->H E->F

Caption: Troubleshooting logic for poor peak shape.

References

Application Notes and Protocols for Preclinical Studies of Antibody-Drug Conjugates Utilizing a Dolastatin 10-Based Payload

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. This application note focuses on the preclinical evaluation of ADCs utilizing a payload derived from Dolastatin 10, a potent natural antimitotic agent. The specific molecule of interest, N-Boc-Val-Dil-Dap-Doe, represents a protected form of the Dolastatin 10 peptide. Dolastatin 10 and its synthetic analogs, such as the auristatins, are highly effective cytotoxic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] In the context of an ADC, the peptide component "Val-Dil-Dap-Doe" serves as the cytotoxic payload. The N-terminal Boc (tert-butyloxycarbonyl) group is a protecting group, which would be removed to allow for conjugation to a linker for subsequent attachment to a monoclonal antibody.

This document provides a comprehensive overview of the structure, mechanism of action, and proposed preclinical evaluation workflow for an ADC employing a Dolastatin 10-derived payload. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel ADCs.

Structure and Mechanism of Action

This compound is a synthetic precursor for the cytotoxic payload of an ADC.[3][4] The core peptide, composed of the amino acid sequence Valine-Dolaisoleuine-Dolaproine-Dolaphenine, is a potent inhibitor of tubulin polymerization.[2] For its use in an ADC, the N-Boc protecting group is removed, and a linker is attached to the N-terminus of the Valine residue. This linker, in turn, is conjugated to the monoclonal antibody.

The proposed mechanism of action for an ADC utilizing a cleavable linker and a Dolastatin 10-derived payload is as follows:

  • Targeting: The ADC circulates in the bloodstream and the monoclonal antibody component binds to a specific antigen expressed on the surface of tumor cells.[4]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically via endocytosis.[5]

  • Payload Release: Inside the cell, the ADC is trafficked to the lysosome. The cleavable linker is designed to be sensitive to the lysosomal environment (e.g., low pH or specific proteases like Cathepsin B), leading to the release of the active cytotoxic payload.[6][]

  • Cytotoxicity: The released payload binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, resulting in tumor cell death.[1]

Below is a diagram illustrating the proposed mechanism of action.

ADC_Mechanism_of_Action Mechanism of Action of a Dolastatin 10-Based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Targeting Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (Val-Dil-Dap-Doe) Lysosome->Payload 3. Payload Release (Linker Cleavage) Tubulin Tubulin Payload->Tubulin 4. Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for a Dolastatin 10-based ADC.

Experimental Protocols

The following section outlines detailed protocols for the preclinical evaluation of a hypothetical ADC, "mAb-Linker-Val-Dil-Dap-Doe".

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-468)

  • Cell culture medium and supplements

  • ADC (mAb-Linker-Val-Dil-Dap-Doe)

  • Free payload (Val-Dil-Dap-Doe)

  • Isotype control ADC

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, free payload, and isotype control ADC.

  • Remove the culture medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Equilibrate the plates to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Bystander Effect Assay

Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cells (e.g., HER2-positive SK-BR-3 expressing GFP)

  • Antigen-negative cells (e.g., HER2-negative MDA-MB-468 expressing mCherry)

  • ADC (mAb-Linker-Val-Dil-Dap-Doe)

  • Fluorescence microscope or high-content imager

Protocol:

  • Co-culture the antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1, 1:5) in 96-well plates and allow them to adhere.

  • Treat the co-culture with serial dilutions of the ADC.

  • Incubate for 72-96 hours.

  • Image the plates using a fluorescence microscope to visualize and count the number of viable GFP-positive and mCherry-positive cells.

  • Quantify the reduction in both cell populations to determine the bystander killing effect.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Antigen-positive tumor cells

  • ADC (mAb-Linker-Val-Dil-Dap-Doe)

  • Vehicle control

  • Isotype control ADC

  • Calipers for tumor measurement

Protocol:

  • Implant antigen-positive tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, isotype control ADC, ADC at different dose levels).

  • Administer the treatments intravenously (or as appropriate) according to the dosing schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI) for each treatment group.

Data Presentation

The quantitative data from the preclinical studies should be summarized in clear and structured tables for easy comparison. Below are examples of how to present the data.

Table 1: In Vitro Cytotoxicity of ADC

Cell LineAntigen ExpressionCompoundIC50 (nM)
SK-BR-3HER2-positiveADC1.5
Free Payload0.1
Isotype Control ADC>1000
MDA-MB-468HER2-negativeADC850
Free Payload0.2
Isotype Control ADC>1000

Table 2: In Vivo Efficacy in Tumor Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-QW x 31500 ± 250-
Isotype Control ADC3QW x 31450 ± 3003.3
ADC1QW x 3600 ± 15060
ADC3QW x 3150 ± 5090

Visualizations

Experimental Workflow: ADC Synthesis and Conjugation

The following diagram illustrates a general workflow for the synthesis of the payload and its conjugation to the monoclonal antibody.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis Start This compound (Protected Payload) Deprotection Boc Deprotection Start->Deprotection Activated_Payload H-Val-Dil-Dap-Doe (Active Payload) Deprotection->Activated_Payload Linker_Payload_Conjugation Linker-Payload Conjugation Activated_Payload->Linker_Payload_Conjugation Linker_Activation Linker Activation (e.g., MC-Val-Cit-PABC-PNP) Linker_Activation->Linker_Payload_Conjugation Linker_Payload Linker-Payload Construct Linker_Payload_Conjugation->Linker_Payload Final_Conjugation Conjugation Linker_Payload->Final_Conjugation Antibody_Reduction Monoclonal Antibody (Partial Reduction of Disulfides) Reduced_Antibody Reduced Antibody (with free thiols) Antibody_Reduction->Reduced_Antibody Reduced_Antibody->Final_Conjugation ADC Purified ADC Final_Conjugation->ADC

Caption: Workflow for ADC synthesis and conjugation.

Logical Relationship: Key Components of the ADC

This diagram shows the relationship between the key components of the described ADC.

ADC_Components Key Components of the Antibody-Drug Conjugate ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody Targets tumor antigen ADC:f0->Antibody:head provides specificity Linker Cleavable Linker e.g., Val-Cit Stable in circulation Cleaved in lysosome ADC:f0->Linker:head connects Payload Cytotoxic Payload Val-Dil-Dap-Doe Tubulin inhibitor ADC:f0->Payload:head provides potency Linker:head->Antibody:head Linker:head->Payload:head

Caption: Relationship between the key components of the ADC.

References

Application Notes and Protocols for Linking Chemotherapeutics with N-Boc-Val-Dil-Dap-Doe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. This approach combines the specificity of a monoclonal antibody with the high potency of a cytotoxic agent via a chemical linker. The linker plays a crucial role in the stability and efficacy of the ADC, ensuring that the cytotoxic payload is delivered specifically to the target cancer cells.

This document provides detailed application notes and protocols for the use of N-Boc-Val-Dil-Dap-Doe, a cleavable linker-payload system designed for the development of potent and specific ADCs. The linker incorporates a peptide sequence susceptible to cleavage by intracellular enzymes, leading to the release of the highly potent dolastatin 10 analogue, a microtubule-disrupting agent.

Chemical Components

The this compound linker-payload consists of the following components:

  • N-Boc: A tert-Butyloxycarbonyl protecting group on the N-terminus of the peptide linker, which is typically removed during the synthesis of the final drug-linker conjugate.

  • Val (Valine): An amino acid that, in combination with other residues, forms a cleavage site for lysosomal proteases such as Cathepsin B.

  • Dil (D-Isoleucine): A non-natural D-amino acid incorporated into the peptide linker.

  • Dap (Diaminopropionic acid): A non-proteinogenic amino acid that can serve as a point of attachment for the cytotoxic payload or modify the linker's properties.

  • Doe (Dolastatin 10 derivative): A potent synthetic analogue of the natural antimitotic agent Dolastatin 10. This class of molecules, often referred to as auristatins, functions by inhibiting tubulin polymerization, a critical process for cell division.

Mechanism of Action

The this compound linker is designed for selective release of the cytotoxic payload within the target cancer cell. The proposed mechanism of action is as follows:

  • Antibody Binding and Internalization: The ADC, consisting of a monoclonal antibody conjugated to the this compound linker-payload, binds to a specific antigen on the surface of a cancer cell.

  • Endocytosis and Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cell via endocytosis and trafficked to the lysosome.

  • Enzymatic Cleavage: The acidic environment and the presence of proteases, such as Cathepsin B, within the lysosome lead to the cleavage of the peptide linker (Val-Dil-Dap sequence).

  • Payload Release and Cytotoxicity: The cleavage releases the dolastatin 10 derivative ("Doe") into the cytoplasm of the cancer cell. The free payload then binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Data Presentation

Due to the proprietary nature of specific ADCs developed with the this compound linker, the following tables present representative quantitative data based on studies of similar auristatin-based ADCs. These values should be considered illustrative and will vary depending on the specific antibody, chemotherapeutic, and conjugation strategy employed.

Table 1: Representative In Vitro Cytotoxicity of an Auristatin-Based ADC

Cell LineTarget Antigen ExpressionADC IC50 (ng/mL)Free Drug IC50 (ng/mL)
Cell Line AHigh1.50.1
Cell Line BLow50.20.1
Cell Line CNegative>10000.1

Table 2: Representative In Vivo Efficacy of an Auristatin-Based ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1015
ADC160
ADC395

Table 3: Representative Drug-to-Antibody Ratio (DAR) Characterization

Analytical MethodAverage DARDAR Distribution
Hydrophobic Interaction Chromatography (HIC)3.8DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5%
Reversed-Phase HPLC (RP-HPLC)3.9-
Liquid Chromatography-Mass Spectrometry (LC-MS)3.85Confirmed distribution

Experimental Protocols

The following are detailed protocols for key experiments in the development and characterization of ADCs utilizing the this compound linker-payload.

Protocol 1: General Procedure for Antibody-Drug Conjugation

This protocol outlines a general method for conjugating a thiol-reactive linker-payload to an antibody. Specific reaction conditions may need to be optimized for individual antibodies and linker-payloads.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker-payload with a maleimide (B117702) group

  • Reducing agent (e.g., TCEP, DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.2)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in conjugation buffer to a final concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized this compound linker-payload in a suitable organic solvent (e.g., DMSO) to a concentration of 10-20 mM.

    • Immediately add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching:

    • Add a 5-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the linker-payload to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC should be stored in a suitable buffer at 4°C or frozen at -80°C for long-term storage.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of each species) / Σ(Total Peak Area)

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug-linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug-linker in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

    • Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

experimental_workflow cluster_conjugation Antibody-Drug Conjugation cluster_characterization Characterization mAb Monoclonal Antibody reduce Reduction of Disulfides mAb->reduce conjugate Conjugation Reaction reduce->conjugate linker_payload This compound (Maleimide activated) linker_payload->conjugate quench Quenching conjugate->quench purify Purification (SEC/TFF) quench->purify ADC Purified ADC purify->ADC HIC DAR by HIC ADC->HIC Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity Efficacy In Vivo Efficacy ADC->Efficacy

Figure 1. Experimental workflow for ADC production and characterization.

signaling_pathway ADC ADC Binding & Internalization Lysosome Lysosomal Trafficking ADC->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload Released Dolastatin-10 Analog Cleavage->Payload Tubulin Tubulin Payload->Tubulin inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis execution

Figure 2. Signaling pathway of ADC-mediated apoptosis.

Troubleshooting & Optimization

Technical Support Center: N-Boc-Val-Dil-Dap-Doe Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with N-Boc-Val-Dil-Dap-Doe linkers in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][] The "N-Boc-Val" portion suggests it is a dipeptide-based linker, designed to be selectively cleaved by intracellular proteases, such as cathepsin B, which are often overexpressed in tumor cells.[][5][6][] This targeted cleavage allows for the controlled release of a cytotoxic payload within the target cancer cells, minimizing systemic toxicity.

Q2: What are the most critical factors influencing the success of the conjugation reaction?

A2: The efficiency of ADC conjugation is multifactorial. Key determinants include the reaction conditions (pH, temperature, time), the purity of the antibody and the linker-payload, and the conjugation chemistry chosen.[] Achieving an optimal and consistent drug-to-antibody ratio (DAR) is a primary goal for ensuring the therapeutic efficacy and safety of the ADC.[]

Q3: My conjugation yield is low and inconsistent between batches. What are the likely causes?

A3: Low and inconsistent conjugation yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can lead to incomplete conjugation.[9]

  • Poor Quality of Reactants: Impurities in the antibody or the this compound linker-payload can interfere with the reaction.

  • Improper Reagent Ratios: An incorrect molar ratio between the antibody and the linker-payload can result in low yields.

  • Antibody Modification Issues: Incomplete reduction of antibody disulfide bonds (if conjugating to cysteine residues) or inefficient activation of lysine (B10760008) residues can hinder conjugation.

Q4: I am observing premature cleavage of the linker in plasma stability assays. How can this be addressed?

A4: Premature linker cleavage, particularly in preclinical mouse models, is a known challenge for some dipeptide linkers like Val-Cit, which this compound is analogous to. This can be caused by enzymes such as mouse carboxylesterase 1c or human neutrophil elastase.[10][11] Strategies to mitigate this include:

  • Linker Modification: Introducing a hydrophilic and acidic residue, such as glutamic acid, adjacent to the dipeptide sequence can enhance plasma stability.[10][12]

  • Site of Conjugation: The stability of the linker can be influenced by the site of attachment on the antibody; more solvent-exposed sites may lead to lower stability.[12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Incomplete reaction due to suboptimal conditions.Optimize reaction time, temperature, and pH. Ensure adequate mixing.
Insufficient amount of linker-payload.Increase the molar excess of the linker-payload relative to the antibody.
Deactivation of the linker-payload.Ensure proper storage and handling of the linker-payload to prevent degradation.
High DAR / Aggregation Excessive amount of linker-payload.Reduce the molar ratio of the linker-payload to the antibody.
Hydrophobicity of the linker-payload.Introduce hydrophilic modifications, such as PEGylation, to the linker to improve solubility.[5][14]
Non-specific conjugation.Purify the antibody before conjugation to remove aggregates and impurities.
Inconsistent DAR between batches Variability in reactant quality.Implement stringent quality control for both the antibody and the linker-payload.
Inconsistent reaction parameters.Standardize all reaction parameters, including buffer preparation, temperature control, and reaction time.
Premature Payload Release Linker instability in plasma.Evaluate linker stability in plasma from the relevant species (e.g., mouse, human). Consider linker modifications to improve stability.[10]
Off-target enzymatic cleavage.Identify the cleaving enzyme and redesign the linker to be resistant.
No or Poor Conjugation Incorrect buffer composition (e.g., presence of primary amines for NHS-ester reactions).Use a non-interfering buffer system, such as phosphate-buffered saline (PBS).
Inactive functional groups on the antibody or linker.Verify the reactivity of the functional groups prior to conjugation. For cysteine conjugation, ensure complete reduction of disulfide bonds.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Mediated Conjugation

This protocol provides a general framework. Optimal conditions should be determined empirically.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10- to 20-fold molar excess of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Dissolve the this compound-payload in an appropriate organic solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 to 10:1 (linker-payload:antibody). The final concentration of the organic solvent should typically be less than 10%.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted linker-payload and other impurities.[]

  • Characterization:

    • Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vitro Plasma Stability Assay
  • Preparation:

    • Dilute the purified ADC to a final concentration of 1 mg/mL in plasma (e.g., human or mouse).

    • Prepare control samples of the ADC in a buffer such as PBS.

  • Incubation:

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis:

    • Analyze the aliquots by an appropriate method, such as ELISA or LC-MS, to quantify the amount of conjugated payload remaining on the antibody over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Steps cluster_purification Purification & Analysis Antibody_in_PBS Antibody in PBS Reduction Antibody Reduction (with TCEP) Antibody_in_PBS->Reduction Linker_Payload_in_DMSO This compound-Payload in DMSO Conjugation Conjugation Reaction Linker_Payload_in_DMSO->Conjugation Reduction->Conjugation Quenching Quench Reaction (with N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for Cysteine-Mediated ADC Conjugation.

troubleshooting_logic cluster_cause Potential Causes cluster_solution Solutions Start Low Conjugation Efficiency Conditions Suboptimal Reaction Conditions? Start->Conditions Reagents Poor Reagent Quality? Start->Reagents Ratio Incorrect Molar Ratio? Start->Ratio Optimize Optimize pH, Temp, Time Conditions->Optimize Yes QC Perform Quality Control on Reagents Reagents->QC Yes Adjust_Ratio Adjust Linker:Antibody Ratio Ratio->Adjust_Ratio Yes

Caption: Troubleshooting Logic for Low Conjugation Efficiency.

References

Technical Support Center: Troubleshooting ADC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Antibody-Drug Conjugate (ADC) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during ADC linker synthesis and conjugation?

A1: The most frequent challenges in ADC development revolve around linker stability, achieving a consistent drug-to-antibody ratio (DAR), side reactions during conjugation, and managing payload hydrophobicity.[][][] These factors are critical as they directly impact the efficacy, safety, and manufacturability of the ADC.[][]

Q2: What is the importance of linker stability and how is it assessed?

A2: Linker stability is crucial for the therapeutic success of an ADC. The linker must be stable enough to remain intact while the ADC is in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[6][7] However, it must also be designed to efficiently release the payload once it reaches the target tumor cells.[6][7] Linker stability is typically assessed through in vitro plasma stability assays and can be quantified by measuring the ADC's half-life in plasma.[6][8][9][10]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important to control?

A3: The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute of an ADC as it directly influences both potency and pharmacokinetic properties.[][11] A low DAR may result in insufficient efficacy, while a high DAR can lead to aggregation, reduced stability, and faster clearance from circulation.[][7] For most ADCs, an optimal DAR is typically between 2 and 4.[][7]

Q4: What are the main differences between cleavable and non-cleavable linkers?

A4: Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the target cell, such as low pH, reducing agents, or specific enzymes.[6][12][] Non-cleavable linkers, on the other hand, release the payload after the antibody itself is degraded in the lysosome.[6][12][] The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action and the properties of the payload.[6][]

Troubleshooting Guides

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Question: My conjugation reaction is resulting in a low or highly variable DAR. What are the potential causes and how can I troubleshoot this?

Potential Causes:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.[]

  • Reagent Quality: Degradation of the antibody, linker-payload, or reducing/oxidizing agents can reduce conjugation efficiency.[][11]

  • Insufficient Molar Excess of Linker-Payload: An inadequate amount of the linker-payload can result in a low DAR.

  • Antibody Modification Issues: Incomplete reduction of disulfide bonds for cysteine-based conjugation or steric hindrance at the conjugation site.[11]

  • Heterogeneity of the Starting Material: The inherent heterogeneity of antibodies can sometimes lead to variable conjugation.

Troubleshooting Steps & Experimental Protocols:

  • Optimize Reaction Conditions:

    • pH: For thiol-maleimide conjugation, maintain a pH between 6.5 and 7.5 to ensure specificity for thiols over amines.[]

    • Temperature and Time: While room temperature for 1-2 hours is common, optimizing the temperature (e.g., 4°C overnight) and reaction time can improve outcomes for sensitive antibodies.[15]

  • Verify Reagent Quality:

    • Antibody Integrity: Analyze the antibody by size-exclusion chromatography (SEC) to check for aggregation.

    • Linker-Payload Stability: Use freshly prepared solutions of the linker-payload, especially if it is prone to hydrolysis.[11]

  • Optimize Molar Ratio:

    • Perform a titration experiment with varying molar excesses of the linker-payload to the antibody to determine the optimal ratio for achieving the target DAR. A 10-20 fold molar excess of a maleimide (B117702) reagent is a common starting point for thiol conjugation.[15]

  • Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC):

    • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase A.

    • Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phases:

    • Gradient Elution:

      • 0-5 min: 100% A

      • 5-35 min: 0-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100% A

    • Detection: Monitor the elution profile at 280 nm.

    • Data Analysis: The different DAR species will be separated based on hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.[16]

Table 1: Troubleshooting Low/Inconsistent DAR

Potential Cause Troubleshooting Action Expected Outcome
Suboptimal pHTitrate pH from 6.5 to 8.0Identification of optimal pH for conjugation
Degraded linker-payloadUse freshly prepared linker-payload solutionIncreased conjugation efficiency
Insufficient molar excessIncrease molar ratio of linker-payload to antibodyHigher average DAR
Incomplete disulfide reductionOptimize concentration of reducing agent (e.g., TCEP, DTT) and incubation timeIncreased number of available thiols for conjugation

Diagram 1: ADC Synthesis and Purification Workflow

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Antibody Antibody Reduction Reduction/Modification Antibody->Reduction Conjugation Conjugation Reduction->Conjugation LinkerPayload Linker-Payload LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (HIC, LC-MS) Purification->Characterization FinalADC Final ADC Characterization->FinalADC

Caption: A general workflow for ADC synthesis and purification.

Issue 2: Premature Payload Release (Linker Instability)

Question: I am observing significant premature release of my payload in plasma stability assays. What could be the cause and how can I improve linker stability?

Potential Causes:

  • Linker Chemistry: Certain linker chemistries are inherently less stable in plasma. For example, some cleavable linkers can be susceptible to premature cleavage by plasma enzymes.[12] Maleimide-thiol linkages can undergo a retro-Michael reaction, leading to deconjugation.[]

  • Conjugation Site: The location of the linker on the antibody can affect its stability. Conjugation to more solvent-exposed sites can lead to higher rates of payload loss.[17]

  • Payload Properties: Highly hydrophobic payloads can influence the conformation of the linker and make it more susceptible to cleavage.

Troubleshooting Steps & Experimental Protocols:

  • Select a More Stable Linker Chemistry:

    • If using a cleavable linker, consider a more stable alternative, such as an enzyme-cleavable linker that is less susceptible to plasma proteases.[7]

    • For maleimide-based conjugation, consider using next-generation maleimides that are designed to be more stable.

  • Optimize the Conjugation Site:

    • If possible, use site-specific conjugation methods to attach the linker to a more stable and less solvent-exposed region of the antibody.[17]

  • Protocol for In Vitro Plasma Stability Assay:

    • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours).[18]

    • Sample Preparation:

      • For DAR Analysis: Purify the ADC from the plasma using affinity capture (e.g., Protein A beads).[18]

      • For Free Payload Analysis: Precipitate proteins from the plasma sample using a solvent like acetonitrile. The free payload will remain in the supernatant.[6]

    • Analysis:

      • DAR: Analyze the purified ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.

      • Free Payload: Quantify the amount of free payload in the supernatant by LC-MS/MS.[6]

Table 2: Comparison of Linker Stability

Linker Type Release Mechanism Relative Plasma Stability Key Considerations
Hydrazone pH-sensitive (acidic)Low to ModerateCan be prone to hydrolysis at physiological pH.[6]
Disulfide Redox-sensitiveModerateSusceptible to exchange with free thiols in plasma.[6]
Peptide (e.g., Val-Cit) Enzyme-sensitive (Cathepsin B)HighStability can be species-dependent.[7][18]
Thioether (non-cleavable) Proteolytic degradationVery HighRequires lysosomal degradation of the antibody for payload release.[6][7]

Diagram 2: Linker Cleavage Mechanisms

Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers pH pH-Sensitive (e.g., Hydrazone) PayloadRelease Payload Release pH->PayloadRelease Enzyme Enzyme-Sensitive (e.g., Val-Cit) Enzyme->PayloadRelease Redox Redox-Sensitive (e.g., Disulfide) Redox->PayloadRelease Proteolysis Proteolytic Degradation (e.g., Thioether) Proteolysis->PayloadRelease ADC ADC in Circulation ADC->pH Internalization ADC->Enzyme Internalization ADC->Redox Internalization ADC->Proteolysis Internalization

Caption: Different mechanisms of payload release for ADC linkers.

Issue 3: ADC Aggregation and Poor Solubility

Question: My ADC is aggregating after conjugation, leading to low recovery and poor solubility. What is causing this and how can I fix it?

Potential Causes:

  • Payload Hydrophobicity: Many cytotoxic payloads are highly hydrophobic, and conjugating them to an antibody can induce aggregation.[][19]

  • High DAR: A higher number of hydrophobic payloads per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[7]

  • Conjugation Chemistry: The chosen conjugation method or linker can contribute to aggregation.

  • Buffer Conditions: Suboptimal buffer conditions (e.g., pH, ionic strength) during or after conjugation can promote aggregation.

Troubleshooting Steps & Experimental Protocols:

  • Incorporate a Hydrophilic Linker:

    • Use a linker that contains a hydrophilic moiety, such as polyethylene (B3416737) glycol (PEG), to increase the overall solubility of the ADC.[7]

  • Optimize the DAR:

    • Aim for a lower DAR (typically 2-4) to reduce the hydrophobicity of the final ADC.[][7]

  • Modify the Formulation:

    • Screen different buffer formulations with varying pH and excipients (e.g., sugars, polysorbates) to find conditions that stabilize the ADC and prevent aggregation.

  • Protocol for Assessing ADC Aggregation by Size-Exclusion Chromatography (SEC):

    • Chromatographic System: Use an HPLC system with a SEC column suitable for monoclonal antibodies.

    • Mobile Phase: A typical mobile phase is phosphate-buffered saline (PBS).

    • Detection: Monitor the elution profile at 280 nm.

    • Data Analysis: Aggregates will elute earlier than the monomeric ADC. The percentage of aggregates can be quantified by integrating the peak areas.

Diagram 3: Impact of Payload Hydrophobicity

Hydrophobicity_Impact cluster_cause Cause cluster_effect Effect cluster_solution Solution HydrophobicPayload Hydrophobic Payload Aggregation ADC Aggregation HydrophobicPayload->Aggregation HighDAR High DAR HighDAR->Aggregation LowSolubility Poor Solubility Aggregation->LowSolubility HydrophilicLinker Hydrophilic Linker (e.g., PEG) HydrophilicLinker->Aggregation Reduces OptimizeDAR Optimize DAR OptimizeDAR->Aggregation Reduces Formulation Formulation Optimization Formulation->LowSolubility Improves

Caption: The impact of payload hydrophobicity and high DAR on ADC aggregation and potential solutions.

References

Troubleshooting Aggregation in Antibody-Drug Conjugate (ADC) Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to aggregation during Antibody-Drug Conjugate (ADC) synthesis. The following guides and frequently asked questions (FAQs) provide direct answers to specific problems you may encounter in your experiments.

Troubleshooting Guide: Common Aggregation Issues and Solutions

If you observe high molecular weight (HMW) species, or aggregates, during analysis, use the following table to identify potential causes and implement corrective actions.

Observation Potential Cause Recommended Action
Increased Aggregation Post-Conjugation Payload Hydrophobicity: The cytotoxic payload is highly hydrophobic, leading to self-association of ADCs to minimize exposure to the aqueous environment.[1][2]- Use Hydrophilic Linkers/Payloads: Incorporate hydrophilic linkers (e.g., PEG) or select more hydrophilic payloads to counteract the hydrophobicity of the drug.[3][][] - Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC. Aim for a balance that maximizes efficacy while minimizing aggregation.[3]
Conjugation Process Stress: Reaction conditions (pH, temperature, organic co-solvents) are causing conformational stress on the antibody, exposing hydrophobic regions.[1][3]- Optimize Reaction Conditions: Adjust pH, temperature, and co-solvent concentration to maintain antibody stability.[][6] - Immobilize Antibody: Use solid-phase support (e.g., resin) to physically separate antibodies during conjugation, preventing them from aggregating.[6][7]
Aggregation During Buffer Exchange or Purification Colloidal Instability: The ADC is unstable in the purification or final formulation buffer.[1]- Screen Buffers: Evaluate different buffer systems, adjusting pH and ionic strength to find the optimal conditions for ADC stability.[6]
Aggregation During Storage Suboptimal Formulation: The formulation buffer lacks the necessary excipients to stabilize the ADC.- Add Stabilizing Excipients: Incorporate surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to prevent aggregation.[1][]
Inappropriate Storage Conditions: Exposure to light, elevated temperatures, or physical stress (shaking, freeze-thaw cycles) is causing degradation and aggregation.[3][8]- Control Storage Environment: Store ADCs protected from light at recommended temperatures. Avoid repeated freeze-thaw cycles and excessive agitation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in my ADC experiments?

A1: ADC aggregation is a multifaceted issue primarily driven by an increase in the molecule's hydrophobicity and a decrease in its stability.[1] Key factors include:

  • Payload and Linker Hydrophobicity: Many potent cytotoxic payloads are inherently hydrophobic. Attaching them to an antibody, especially with a hydrophobic linker, increases the overall hydrophobicity of the ADC, promoting self-association to shield these nonpolar regions from the aqueous environment.[2][3][6][9]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases surface hydrophobicity, often leading to a greater propensity for aggregation.[3]

  • Conjugation Process Stress: The chemical conditions required for conjugation, such as pH, temperature, and the use of organic co-solvents to solubilize the payload-linker, can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting aggregation.[1][3]

  • Suboptimal Formulation: An inappropriate buffer system, characterized by a pH near the antibody's isoelectric point or incorrect ionic strength, can reduce ADC solubility and stability.[1][6]

  • Storage and Handling: ADCs can be sensitive to physical and environmental stress. Factors like repeated freeze-thaw cycles, exposure to light, elevated temperatures, and mechanical shaking can all contribute to aggregation.[3][8]

Q2: How can I detect and quantify aggregation in my ADC samples?

A2: Several analytical techniques are essential for monitoring ADC aggregation. It is often recommended to use orthogonal methods to get a comprehensive understanding.[10]

  • Size Exclusion Chromatography (SEC): This is the most widely used method for quantifying soluble aggregates. It separates molecules based on their hydrodynamic volume, allowing for the detection and quantification of monomers, dimers, and higher molecular weight species.[3][11]

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive for detecting the presence of large aggregates.[3][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing detailed information on the composition and aggregation state of ADCs.[3]

Q3: Which excipients are most effective at preventing ADC aggregation, and how do they work?

A3: A combination of excipients is often used to stabilize ADCs.[1] The most effective classes include:

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are widely used to prevent aggregation at interfaces (air-water, container surface) and to protect against mechanical stress. They work by competitively adsorbing to surfaces and by forming micelles around hydrophobic regions of the ADC, preventing intermolecular interactions.[]

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, thawing, and lyophilization. They are thought to work by forming a rigid, amorphous matrix that immobilizes the ADC and by being preferentially excluded from the protein surface, which favors the native, more compact conformation.

  • Amino Acids (e.g., Arginine, Glycine, Proline): Amino acids can suppress aggregation through various mechanisms. Arginine, for example, is known to interact with and shield hydrophobic patches on the protein surface, thereby preventing protein-protein interactions. Glycine can increase the stability of the native protein structure.[1]

  • Buffers (e.g., Histidine, Citrate): Maintaining an optimal pH is critical for ADC stability. Buffers are used to control the pH of the formulation, as deviations towards the isoelectric point of the ADC can lead to reduced solubility and aggregation.[6]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight aggregates based on their size.

Materials:

  • ADC sample

  • SEC-HPLC system with a UV detector

  • Appropriate SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Low-protein-binding 0.22 µm filters

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation: If necessary, dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter to remove any large particulates.

  • Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all species.

  • Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), monomer, and any fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.

Species Typical Elution Order
AggregatesFirst to elute (largest size)
MonomerMain peak, elutes after aggregates
FragmentsLast to elute (smallest size)
Protocol 2: Formulation Screening by Accelerated Stability Study

Objective: To determine the optimal buffer and excipient conditions for minimizing ADC aggregation.

Materials:

  • ADC stock solution

  • A range of buffering agents (e.g., citrate, histidine, acetate)

  • Stock solutions of excipients (e.g., sucrose, arginine, Polysorbate 80)

  • pH meter

  • Incubator set to an elevated temperature (e.g., 40°C)

  • SEC-HPLC system for analysis

Methodology:

  • Formulation Preparation: Prepare a series of small-scale formulations of the ADC at a fixed concentration in different buffers, covering a pH range (e.g., pH 4.0 to 7.5). For each buffer system, create variations with and without different concentrations of key excipients.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each formulation by SEC-HPLC to determine the initial percentage of aggregates.

  • Incubation: Place the remaining samples in an incubator under accelerated stress conditions (e.g., 40°C for 2 weeks).

  • Final Analysis: After the incubation period, remove the samples, allow them to return to room temperature, and re-analyze by SEC-HPLC to determine the final percentage of aggregates.

  • Evaluation: Compare the change in the percentage of aggregates for each formulation. The optimal formulation is the one that shows the minimal increase in aggregation over the incubation period.

Visualizing Workflows and Relationships

ADC_Aggregation_Troubleshooting_Workflow ADC Aggregation Troubleshooting Workflow cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_solution Solution Implementation cluster_verification Verification start High Aggregation Detected (e.g., via SEC, DLS) cause_payload Payload/Linker Hydrophobicity start->cause_payload cause_dar High DAR start->cause_dar cause_process Conjugation Process Stress start->cause_process cause_formulation Suboptimal Formulation start->cause_formulation cause_storage Storage/Handling Issues start->cause_storage sol_hydro Use Hydrophilic Linkers/Payloads cause_payload->sol_hydro sol_dar Optimize DAR cause_dar->sol_dar sol_process Optimize Conditions/ Immobilize Antibody cause_process->sol_process sol_formulation Screen Buffers/ Add Excipients cause_formulation->sol_formulation sol_storage Control Storage Environment cause_storage->sol_storage end Aggregation Minimized sol_hydro->end sol_dar->end sol_process->end sol_formulation->end sol_storage->end

Caption: A workflow diagram for troubleshooting ADC aggregation.

ADC_Stability_Factors Key Factors Influencing ADC Aggregation cluster_intrinsic Intrinsic Properties cluster_process Process Parameters cluster_extrinsic Extrinsic Factors center ADC Aggregation payload Payload Hydrophobicity payload->center linker Linker Chemistry linker->center dar Drug-to-Antibody Ratio (DAR) dar->center conjugation Conjugation Conditions (pH, Temp) conjugation->center solvent Organic Co-solvents solvent->center concentration ADC Concentration concentration->center formulation Formulation (Buffer, Excipients) formulation->center storage Storage (Temp, Light, Stress) storage->center

Caption: Factors contributing to ADC aggregation.

References

Technical Support Center: Overcoming Low Yield in Peptide Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide linker synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS) of peptide linkers?

Low yields in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:

  • Incomplete Deprotection: The failure to completely remove the N-terminal protecting group (e.g., Fmoc) from the growing peptide chain prevents the subsequent amino acid from coupling, leading to truncated sequences.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences. This is often an issue with sterically hindered amino acids or "difficult" sequences that are prone to aggregation.[1]

  • Peptide Aggregation: The formation of stable secondary structures (like β-sheets) on the resin can hinder reagent access to the growing peptide chain, causing incomplete deprotection and coupling.[1] This is a major cause of failure in synthesizing long or hydrophobic peptides.[1]

  • Resin and Linker Issues: Suboptimal resin loading, poor resin swelling, or instability of the linker under the reaction conditions can significantly reduce the final yield.[1]

  • Premature Cleavage: The peptide chain may be lost from the resin before the final cleavage step, particularly with acid-sensitive linkers.[1][2]

  • Side Reactions: Undesired chemical modifications, such as racemization, cyclization (e.g., diketopiperazine formation), or reactions involving amino acid side chains, can reduce the yield of the target peptide.[3]

  • Inefficient Cleavage and Final Deprotection: Incomplete cleavage from the resin or the incomplete removal of side-chain protecting groups can lead to lower recovery of the final product.[1]

Troubleshooting Guides

Issue 1: Low yield of the final product with a significant amount of truncated sequences observed in mass spectrometry.

This issue often points towards incomplete deprotection or coupling reactions.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield & Truncated Sequences check_coupling Monitor Coupling Reaction (e.g., Kaiser Test) start->check_coupling check_deprotection Monitor Deprotection start->check_deprotection coupling_incomplete Incomplete Coupling check_coupling->coupling_incomplete deprotection_incomplete Incomplete Deprotection check_deprotection->deprotection_incomplete optimize_coupling Optimize Coupling Conditions: - Increase reaction time - Use higher excess of reagents - Change coupling reagent coupling_incomplete->optimize_coupling Positive Test address_aggregation Address Peptide Aggregation: - Use chaotropic agents - Elevate temperature - Incorporate pseudoproline dipeptides coupling_incomplete->address_aggregation Persistent Issue optimize_deprotection Optimize Deprotection: - Increase deprotection time - Use fresh reagent deprotection_incomplete->optimize_deprotection Incomplete deprotection_incomplete->address_aggregation Persistent Issue solution Improved Yield optimize_coupling->solution optimize_deprotection->solution address_aggregation->solution

Caption: Troubleshooting workflow for low peptide yield due to truncated sequences.

Possible Causes & Solutions:

Cause Solution
Incomplete Fmoc-Deprotection - Increase the deprotection time. - Ensure the deprotection reagent (e.g., piperidine (B6355638) in DMF) is fresh and of high quality.[1]
Poor Coupling Efficiency - Increase the reaction time.[2] - Use a higher excess of amino acid and coupling reagents.[2] - Switch to a more potent coupling agent (e.g., HATU, HCTU).[2]
Peptide Aggregation - Incorporate pseudoproline dipeptides or DMB-dipeptides to disrupt secondary structures.[2] - Perform the synthesis at an elevated temperature.[2] - Use a more suitable solvent like N-methyl-2-pyrrolidone (NMP) which can better solvate the growing peptide chain.[4]
Issue 2: Low crude peptide weight after cleavage, but HPLC analysis shows good purity.

This scenario often suggests premature cleavage of the peptide from the resin during synthesis.

Troubleshooting Workflow:

Premature_Cleavage_Workflow start Low Crude Yield, High Purity check_linker_stability Assess Linker Stability start->check_linker_stability check_reagent_acidity Check for Acidic Contaminants start->check_reagent_acidity linker_issue Linker Unsuitable for Sequence/Conditions check_linker_stability->linker_issue reagent_issue Acidic Reagents/Solvents check_reagent_acidity->reagent_issue change_linker Switch to a More Robust Linker (e.g., from 2-Cl-Trt to Wang or Rink Amide) linker_issue->change_linker use_high_purity_reagents Use High-Purity Solvents and Reagents reagent_issue->use_high_purity_reagents modify_coupling Modify Coupling Strategy (e.g., use DIPEA instead of NMM) reagent_issue->modify_coupling solution Improved Yield change_linker->solution use_high_purity_reagents->solution modify_coupling->solution

Caption: Troubleshooting workflow for premature peptide cleavage.

Possible Causes & Solutions:

Cause Solution
Acid-Labile Linker Instability - The slight acidity of some coupling activators (e.g., HOBt, Oxyma) can cause premature cleavage from highly acid-sensitive linkers like 2-chlorotrityl chloride.[1][5] - Consider switching to a more robust linker.[1] - Use a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of N-methylmorpholine (NMM) to better neutralize acidity during coupling.[5]
Acidic Contaminants - Ensure all solvents (e.g., DMF) and reagents are of high quality and free from acidic impurities.[2]
Diketopiperazine Formation - This side reaction is common with C-terminal Glycine or Proline residues on benzyl (B1604629) alcohol-based linkers (e.g., Wang), leading to peptide loss. - Use a trityl-based resin for these sequences, as the steric hindrance from the linker reduces this side reaction.

Quantitative Data Summary

Table 1: Comparison of Common Linkers in Solid-Phase Peptide Synthesis

Linker TypeC-Terminal GroupCleavage ConditionAdvantagesDisadvantages
Wang Carboxylic Acid95% TFAStandard, good stabilityProne to diketopiperazine formation with C-terminal Gly/Pro
2-Chlorotrityl (2-Cl-Trt) Carboxylic Acid1-5% TFA in DCMVery acid-sensitive, allows for protected peptide synthesisCan lead to premature cleavage with acidic coupling reagents[1][5]
Rink Amide Amide95% TFAStable, produces C-terminal amidesNot suitable for synthesizing C-terminal acids
MPPA Carboxylic AcidAcid-labileSimilar to Wang linkerCan undergo premature cleavage with prolonged base exposure or acidic contaminants[2]
Photolabile VariesUV Light (e.g., 365 nm)Orthogonal cleavage, mild conditions[2]May require specialized equipment, light penetration can be an issue[2]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Reactions

This qualitative test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[2]

Materials:

  • Kaiser Test Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol

  • Kaiser Test Solution B: 80 g phenol (B47542) in 20 mL ethanol

  • Kaiser Test Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Resin sample (a few beads)

  • Heating block or water bath

Procedure:

  • Withdraw a small sample of the peptide-resin (1-2 mg) and place it in a small glass test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Heat the sample at 100°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.[1]

  • Yellow/Colorless: Indicates the absence of free primary amines, signifying a complete coupling reaction.

Protocol 2: Small-Scale Test Cleavage

A test cleavage on a small aliquot of the peptide-resin can help assess the progress and quality of the synthesis without consuming all the material.[1]

Materials:

  • Dried peptide-resin (2-5 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Place a known amount of dried peptide-resin in a microcentrifuge tube.

  • Add a small volume of the appropriate cleavage cocktail (e.g., 100-200 µL).

  • Allow the cleavage to proceed at room temperature for the recommended time (typically 1-3 hours).

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the peptide pellet under vacuum.

  • Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.[1]

References

Technical Support Center: Refining Purification Protocols for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining purification protocols for Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of ADCs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification workflows.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during ADC purification in a question-and-answer format.

Issue: High Levels of Aggregation

Q1: My ADC sample shows a high percentage of aggregates after the conjugation reaction. What are the potential causes and how can I mitigate this?

A1: High levels of aggregation in ADC samples are a common challenge and can be caused by several factors. The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the antibody, leading to self-association.[1] Additionally, unfavorable buffer conditions, such as pH and salt concentration, can contribute to aggregation.[2]

Troubleshooting Steps:

  • Optimize Conjugation Conditions:

    • Solvent Concentration: Minimize the concentration of organic co-solvents used to dissolve the drug-linker, as they can promote aggregation.

    • pH: Maintain the pH of the conjugation reaction within a range that ensures antibody stability.

    • Temperature: Performing the conjugation at a lower temperature for a longer duration can sometimes reduce aggregation.

  • Buffer Screening: Screen different buffer compositions, pH levels, and excipients (e.g., arginine, polysorbate 80) to identify conditions that minimize aggregation.

  • Purification Strategy: Employ purification techniques effective at removing aggregates, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[] Cation-exchange chromatography in flow-through mode has also been shown to effectively decrease high molecular weight species.[4]

Q2: My purified ADC continues to aggregate during storage. What can I do to improve its stability?

A2: Aggregation during storage is often a sign of formulation instability.

Troubleshooting Steps:

  • Formulation Optimization: Conduct a formulation screen to identify optimal buffer conditions (pH, ionic strength) and excipients that enhance the long-term stability of the ADC.

  • Storage Temperature: Ensure the ADC is stored at the recommended temperature, typically between 2-8°C, and avoid freeze-thaw cycles unless the formulation is specifically designed for it.

  • Concentration Effects: Evaluate the impact of protein concentration on aggregation. In some cases, storing the ADC at a lower concentration may be beneficial.

Issue: Poor Yield

Q3: I am experiencing low recovery of my ADC after purification. What are the common causes and how can I improve the yield?

A3: Low yield can result from several factors, including non-specific binding to chromatography resins, aggregation and subsequent loss during removal, and harsh elution conditions.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Resin Selection: Choose a chromatography resin with low non-specific binding properties.

    • Binding and Elution Buffers: Optimize the pH and salt concentrations of your binding and elution buffers to ensure efficient capture and release of the ADC. For instance, in ion-exchange chromatography, a step or gradient elution with increasing salt concentration should be optimized to maximize recovery.[5][6]

    • Flow Rate: A lower flow rate during sample loading and elution can sometimes improve binding and recovery.

  • Minimize Aggregation: As aggregation can lead to product loss, implement the strategies mentioned in the "High Levels of Aggregation" section.

  • Tangential Flow Filtration (TFF): TFF is known for high product recovery (often >90%) and can be an effective method for buffer exchange and removal of small molecule impurities with minimal product loss.[]

Issue: Heterogeneous Drug-to-Antibody Ratio (DAR)

Q4: My purified ADC has a wide distribution of DAR species. How can I achieve a more homogeneous product?

A4: A heterogeneous DAR distribution is a common outcome of traditional conjugation methods. Achieving a more homogeneous ADC often requires optimization of both the conjugation reaction and the purification strategy.

Troubleshooting Steps:

  • Site-Specific Conjugation: If feasible, consider using site-specific conjugation technologies to produce ADCs with a more defined DAR from the outset.

  • Purification Method Selection:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs due to the increasing hydrophobicity with higher drug loading.[]

    • Ion-Exchange Chromatography (IEX): IEX can also be used to separate different DAR species, as the conjugation of a charged drug-linker can alter the overall charge of the antibody.[8]

    • Mixed-Mode Chromatography: This technique combines multiple interaction modes (e.g., ion-exchange and hydrophobic interaction) and can offer enhanced selectivity for separating DAR species.

Issue: Presence of Free Drug and Other Impurities

Q5: How can I effectively remove unconjugated free drug, residual solvents, and other small molecule impurities from my ADC preparation?

A5: The removal of small molecule impurities is critical for the safety and efficacy of the ADC.

Troubleshooting Steps:

  • Tangential Flow Filtration (TFF): TFF with an appropriate molecular weight cut-off (MWCO) membrane is a highly effective and scalable method for removing small molecules like free drug and residual solvents through diafiltration.[9][10]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can efficiently remove small molecule impurities from the larger ADC.[]

  • Dialysis: For smaller scale preparations, dialysis can be used for buffer exchange and removal of small molecule impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in ADC purification?

A1: The most common challenges in ADC purification include:

  • Product Heterogeneity: Managing a mixture of species with varying drug-to-antibody ratios (DARs).

  • Aggregation: The increased hydrophobicity of ADCs can lead to the formation of aggregates, which can impact efficacy and safety.[1]

  • Impurity Removal: Efficiently removing unconjugated antibodies, free cytotoxic drug, and residual solvents is crucial.

  • Yield vs. Purity Trade-off: Balancing the need for a highly pure product with maximizing the recovery of the ADC.

  • Scalability: Ensuring that the chosen purification method can be successfully scaled up for clinical and commercial production.

Q2: Which chromatography technique is best for ADC purification?

A2: The "best" technique depends on the specific purification challenge you are addressing.

  • Tangential Flow Filtration (TFF): Ideal for buffer exchange, and removal of free drug and other small molecules.[9][10]

  • Size Exclusion Chromatography (SEC): Effective for removing aggregates and small molecule impurities.[]

  • Hydrophobic Interaction Chromatography (HIC): The preferred method for separating ADC species with different DARs.[]

  • Ion-Exchange Chromatography (IEX): Can be used to remove aggregates and, in some cases, to separate DAR species.[4][8]

  • Mixed-Mode Chromatography: Offers enhanced selectivity by combining different separation principles.

Q3: What is a typical Drug-to-Antibody Ratio (DAR) and why is it important?

A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. A typical DAR for many ADCs is around 2 to 4. The DAR is a critical quality attribute because it directly impacts the potency and therapeutic index of the ADC. A low DAR may result in reduced efficacy, while a high DAR can lead to increased toxicity and aggregation.[]

Q4: How can I accurately determine the DAR of my ADC sample?

A4: Several analytical techniques can be used to determine the DAR:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate different DAR species, and the average DAR can be calculated from the peak areas.[]

  • Mass Spectrometry (MS): Native MS and LC-MS can provide accurate mass measurements of the intact ADC, allowing for the determination of the DAR distribution.

  • UV/Vis Spectroscopy: By measuring the absorbance at two different wavelengths (one for the protein and one for the drug), the average DAR can be estimated.

Q5: What are the key considerations for scaling up an ADC purification process?

A5: Key considerations for scale-up include:

  • Process Robustness: The purification process should be robust and reproducible at a larger scale.

  • Scalable Technologies: Choose purification technologies that are readily scalable, such as TFF and certain chromatography resins.

  • Column Packing and Geometry: Proper column packing is critical for maintaining separation performance at scale.

  • Flow Rates and Pressures: Linear flow rates should be kept consistent during scale-up, while volumetric flow rates will increase.

  • Buffer Consumption: The volume of buffers required will increase significantly, so buffer preparation and storage need to be considered.

Data Presentation

Table 1: Comparison of ADC Purification Techniques

Purification TechniquePrimary ApplicationKey AdvantagesKey DisadvantagesTypical Yield
Tangential Flow Filtration (TFF) Buffer exchange, removal of free drug and small moleculesHigh yield, scalable, fastNot suitable for resolving DAR species or aggregates>90%[]
Size Exclusion Chromatography (SEC) Aggregate and small molecule removalMild conditions, good for stabilityLimited loading capacity, dilution of the sample80-95%
Hydrophobic Interaction Chromatography (HIC) DAR species separation, aggregate removalHigh resolution of DAR speciesCan be denaturing for some ADCs, requires high salt concentrations70-90%
Ion-Exchange Chromatography (IEX) Aggregate removal, charge variant separationHigh binding capacity, robustSeparation of DAR species is ADC-dependent80-95%
Mixed-Mode Chromatography DAR species separation, aggregate removalEnhanced selectivityMethod development can be complex75-90%

Table 2: Impact of Purification Method on ADC Quality Attributes (Example Data)

Purification MethodAverage DAR% AggregatesFree Drug Level
Crude ADC 3.815%5%
TFF 3.814%<0.1%
SEC 3.8<1%<0.1%
HIC (DAR 4 pool) 4.0<1%<0.1%
IEX 3.8<2%<0.1%

Note: The values in this table are illustrative and can vary significantly depending on the specific ADC and process conditions.

Experimental Protocols

Protocol 1: Aggregate Removal using Size Exclusion Chromatography (SEC)

  • Column: Select a size exclusion chromatography column with an appropriate fractionation range for your ADC (e.g., a column with a separation range for globular proteins from 10 to 600 kDa).

  • Mobile Phase: Prepare a mobile phase that is compatible with your ADC and promotes stability. A common mobile phase is phosphate-buffered saline (PBS) at pH 7.4. To minimize secondary interactions, the mobile phase can be supplemented with a salt like NaCl (e.g., 150 mM) or an organic modifier like acetonitrile (B52724) (e.g., 5-10%) for hydrophobic ADCs.[11]

  • System Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase at a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min for an analytical column).

  • Sample Preparation: Filter your ADC sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject a volume of your ADC sample that does not exceed the recommended loading capacity of the column (typically 1-2% of the column volume).

  • Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. Collect fractions corresponding to the monomeric ADC peak, which will elute before the smaller, unconjugated drug and after the larger aggregates.

  • Analysis: Analyze the collected fractions for purity (absence of aggregates) and concentration.

Protocol 2: DAR Species Separation using Hydrophobic Interaction Chromatography (HIC)

  • Column: Choose a HIC column with a suitable hydrophobicity (e.g., Butyl, Phenyl, or Ether).

  • Mobile Phases:

    • Buffer A (High Salt): Prepare a buffer with a high concentration of a kosmotropic salt, such as 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Buffer B (Low Salt): Prepare the same buffer as Buffer A but without the salt (50 mM sodium phosphate, pH 7.0).

  • System Equilibration: Equilibrate the HIC column with 100% Buffer A for at least 5-10 CVs.

  • Sample Preparation: Adjust the salt concentration of your ADC sample to match that of Buffer A by adding a concentrated salt solution.

  • Injection: Inject the salt-adjusted ADC sample onto the equilibrated column.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over a specified number of CVs (e.g., 20-30 CVs). Different DAR species will elute at different salt concentrations, with higher DAR species eluting at lower salt concentrations.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the collected fractions for DAR, purity, and concentration.

Protocol 3: Free Drug Removal using Tangential Flow Filtration (TFF)

  • System Setup: Install a TFF cassette with an appropriate molecular weight cut-off (MWCO), typically 30 kDa for an IgG-based ADC. Sanitize and equilibrate the system with the desired final buffer.

  • Sample Loading: Load the crude ADC solution into the TFF system.

  • Concentration (Optional): If needed, concentrate the ADC solution to a target concentration (e.g., 20-30 g/L) by controlling the transmembrane pressure (TMP).

  • Diafiltration: Perform diafiltration by adding the final formulation buffer to the retentate at the same rate as the permeate is being removed. Perform at least 5-7 diavolumes to ensure efficient removal of the free drug and other small molecules.

  • Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration.

  • Recovery: Recover the purified ADC from the system.

  • Analysis: Analyze the purified ADC for the absence of free drug, final concentration, and other quality attributes. A DMSO clearance of 4 log can be achieved with 10 diavolumes.[9]

Mandatory Visualization

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Conjugation_Reaction Conjugation Reaction (Crude ADC Mixture) TFF Tangential Flow Filtration (TFF) (Diafiltration) Conjugation_Reaction->TFF Removal of Free Drug, Solvents, & Impurities Chromatography_Step Chromatography Step TFF->Chromatography_Step Further Purification SEC Size Exclusion Chromatography (SEC) Chromatography_Step->SEC Aggregate Removal HIC Hydrophobic Interaction Chromatography (HIC) Chromatography_Step->HIC DAR Species Separation IEX Ion-Exchange Chromatography (IEX) Chromatography_Step->IEX Aggregate/Charge Variant Removal Final_Formulation Final Formulation & Sterile Filtration SEC->Final_Formulation HIC->Final_Formulation IEX->Final_Formulation Troubleshooting_Logic Problem Purification Issue Identified High_Aggregation High Aggregation Problem->High_Aggregation Low_Yield Low Yield Problem->Low_Yield DAR_Heterogeneity DAR Heterogeneity Problem->DAR_Heterogeneity Solution_Aggregation Optimize Conjugation Buffer Screening SEC or HIC High_Aggregation->Solution_Aggregation Solution_Yield Optimize Chromatography Minimize Aggregation Use TFF Low_Yield->Solution_Yield Solution_DAR Site-Specific Conjugation HIC or IEX DAR_Heterogeneity->Solution_DAR

References

Technical Support Center: Addressing Premature Drug Release from ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of antibody-drug conjugate (ADC) linkers and prevent premature drug release.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature drug release from ADC linkers?

A1: Premature drug release from ADC linkers in systemic circulation is a critical issue that can lead to reduced efficacy and off-target toxicity.[1][2] The primary factors influencing linker stability are:

  • Linker Chemistry: The intrinsic chemical properties of the linker are paramount. Linkers are broadly categorized as cleavable (e.g., hydrazones, disulfides, peptides) and non-cleavable (e.g., thioether).[3][] Cleavable linkers are designed to release the payload under specific conditions but can be susceptible to premature cleavage in plasma.[3][]

  • Physiological Environment: The in vivo environment, including plasma pH, the presence of various enzymes, and reducing agents like glutathione (B108866), can contribute to unintended linker cleavage.[3]

  • Conjugation Site: The location of the linker-drug on the antibody can significantly impact stability. For instance, maleimide-based linkers conjugated to more solvent-accessible sites may be more prone to payload loss.[3][5]

  • Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may affect stability and pharmacokinetic properties.[3] Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help shield the hydrophobic payload.[3][6]

  • Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, can increase the propensity for aggregation and potentially impact stability.[3]

Q2: What are the consequences of premature drug release?

A2: The premature release of the cytotoxic payload from an ADC has significant negative consequences:

  • Reduced Efficacy: A lower concentration of the ADC reaches the target tumor cells, diminishing the therapeutic effect.[1][2]

  • Increased Off-Target Toxicity: The free cytotoxic drug can harm healthy tissues, leading to systemic side effects such as myelosuppression, liver injury, or peripheral neuropathy.[][]

  • Narrowed Therapeutic Window: The combination of reduced efficacy and increased toxicity narrows the therapeutic window, making it challenging to achieve a safe and effective dose.[6]

Q3: How do cleavable and non-cleavable linkers differ in terms of stability?

A3: Cleavable and non-cleavable linkers have fundamentally different mechanisms and stability profiles:

  • Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell (e.g., low pH in lysosomes, specific enzymes like cathepsins, or high glutathione concentrations).[2][][8] While offering targeted release, they carry a higher risk of premature cleavage in the plasma.[3]

  • Non-Cleavable Linkers: These linkers are generally more stable in circulation and release the payload upon the complete degradation of the antibody backbone within the lysosome of the target cell.[3][9] This approach can reduce off-target toxicity but may result in lower efficacy if the resulting payload-linker-amino acid complex has reduced cell permeability or activity.[10]

Q4: What are some strategies to improve ADC linker stability?

A4: Several strategies can be employed to enhance the stability of ADC linkers:

  • Linker Chemistry Modification:

    • For maleimide-based linkers, which can be unstable, hydrolysis of the thiosuccinimide ring can render the linkage resistant to the retro-Michael reaction.[5]

    • Introducing steric hindrance near a labile bond, such as adding methyl groups around a disulfide bond, can enhance plasma stability.[]

  • Site-Specific Conjugation: Conjugating the linker-drug to specific, less solvent-exposed sites on the antibody can protect the linker from the surrounding environment and improve stability.[5]

  • Incorporation of Hydrophilic Moieties: Using hydrophilic linkers, like polyethylene glycol (PEG), can help mask the hydrophobicity of the payload, reducing aggregation and improving stability.[3][6]

  • Optimization of Drug-to-Antibody Ratio (DAR): Optimizing the DAR is crucial to balance potency and stability, as high-DAR ADCs can be more prone to aggregation.[3]

Troubleshooting Guides

Problem 1: High Levels of Free Payload Detected in In Vitro Plasma Stability Assay

Possible Causes:

  • Inherent Linker Instability: The chosen linker chemistry may be susceptible to cleavage by plasma components.

  • Assay Artifacts: Experimental conditions may be causing artificial degradation.

  • Enzymatic Degradation: Plasma enzymes may be cleaving the linker.

Troubleshooting Steps:

  • Review Linker Chemistry: Compare the stability of your linker type with published data. Consider if a different linker chemistry would be more appropriate for your payload and target.

  • Optimize Assay Conditions:

    • Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[3]

    • Include a control where the ADC is incubated in buffer (e.g., PBS) alone to distinguish between plasma-mediated and inherent instability.[3]

  • Use Different Species Plasma: Evaluate stability in plasma from different species (e.g., human, mouse, rat) as enzymatic activity can vary.[5]

  • Consider a More Stable Linker: If instability persists, switching to a more stable linker, such as a non-cleavable linker or a cleavable linker with enhanced stability features, may be necessary.[10]

Problem 2: ADC Aggregation and Precipitation During Storage or Experiments

Possible Causes:

  • High Payload Hydrophobicity: The cytotoxic payload is highly hydrophobic, promoting intermolecular interactions.

  • High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic molecules per antibody increases the overall hydrophobicity.

  • Suboptimal Formulation: The buffer conditions (pH, ionic strength) may not be suitable for maintaining ADC solubility.

Troubleshooting Steps:

  • Optimize DAR: If feasible, aim for a lower DAR to reduce the overall hydrophobicity of the ADC.

  • Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic spacers like PEG to mask the payload's hydrophobicity.[3]

  • Formulation Optimization:

    • Screen different buffers (e.g., histidine, citrate) and pH levels (typically in the range of 5.0-7.0).

    • Add stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80).

  • Site-Specific Conjugation: Employ site-specific conjugation techniques to produce a more homogeneous ADC, which can reduce aggregation.[3]

Quantitative Data Summary

The stability of an ADC linker is often described by its half-life (t₁/₂) in plasma. The following tables summarize reported plasma stability data for various linker types. Note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeSub-typePayload ExamplePlasma Half-life (t₁/₂)Reference(s)
Acid-Cleavable HydrazoneDoxorubicin~2-3 days[3]
CarbonateSN-38~1 day[3]
Silyl EtherMMAE> 7 days[3]
Enzyme-Cleavable Val-CitMMAEGenerally stable in human plasma, but can be unstable in rodent plasma.[3]
Peptide-High plasma stability; specific cleavage by tumor-associated proteases.[5]
β-Glucuronide-Highly stable in plasma; specific release at the tumor site.[5]
Disulfide --Stability can be modulated by steric hindrance.[]

Table 2: Stability Characteristics of Common Linker Chemistries

Linker ClassCleavage MechanismKey FeaturesReference(s)
Hydrazone Acid-hydrolysis (low pH in endosomes/lysosomes)Stable at physiological pH (~7.4) but can exhibit premature release.[1][8]
Disulfide Reduction (high glutathione levels in tumor cells)Stability can be enhanced with steric hindrance to prevent premature reduction in plasma.[1][]
Peptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B in lysosomes)High plasma stability; specific cleavage by tumor-associated proteaces.[5][8]
β-Glucuronide Enzyme-cleavable (β-glucuronidase in tumor microenvironment)Highly stable in plasma; specific release at the tumor site.[5][8]
Thioether (non-cleavable) Antibody degradation in lysosomesGenerally high plasma stability.[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[1]

Materials:

  • ADC of interest

  • Control ADC (with a known stable linker, if available)[1]

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Sample collection tubes

  • -80°C freezer

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[3][5]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[3][5]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[3][10]

  • Analysis:

    • Intact ADC Quantification (LC-MS): Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[1]

    • Released Payload Quantification (LC-MS/MS):

      • Extract the free payload from the plasma samples by precipitating proteins (e.g., with acetonitrile).[3][10]

      • Analyze the extracted samples by LC-MS/MS to quantify the amount of released payload.[2][3]

    • Intact ADC Quantification (ELISA): Use an ELISA that specifically detects the payload to quantify the amount of intact ADC.[3]

Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of free payload at each time point to determine the stability of the linker.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo stability and pharmacokinetic profile of an ADC in an animal model.

Materials:

  • ADC of interest

  • Appropriate animal model (e.g., mice, rats)

  • Dosing and blood collection equipment

Methodology:

  • Animal Dosing: Administer a single intravenous dose of the ADC to the animal model.[5]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[5]

  • Plasma Preparation: Process the blood samples to isolate plasma.[3]

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of:

    • Total Antibody

    • Intact ADC

    • Free Payload[3]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters, such as clearance, volume of distribution, and half-life for each analyte to provide insights into the in vivo stability of the ADC.[3]

Visualizations

ADC_Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting & Solutions Premature_Release Premature Drug Release Linker_Chemistry Linker Chemistry (e.g., Hydrazone, Disulfide) Premature_Release->Linker_Chemistry Physiological_Env Physiological Environment (pH, Enzymes) Premature_Release->Physiological_Env Conjugation_Site Conjugation Site (Solvent Accessibility) Premature_Release->Conjugation_Site Payload_Props Payload Properties (Hydrophobicity) Premature_Release->Payload_Props Modify_Linker Modify Linker Chemistry (e.g., Steric Hindrance) Linker_Chemistry->Modify_Linker Site_Specific_Conj Site-Specific Conjugation Conjugation_Site->Site_Specific_Conj Hydrophilic_Linkers Incorporate Hydrophilic Linkers (e.g., PEG) Payload_Props->Hydrophilic_Linkers Optimize_DAR Optimize DAR Payload_Props->Optimize_DAR

Caption: Troubleshooting logic for premature drug release from ADCs.

In_Vitro_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Start: ADC Sample Incubation Incubate ADC in Plasma and PBS (Control) at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Storage Freeze Samples at -80°C Time_Points->Storage LCMS_Intact LC-MS for Intact ADC (Measure DAR) Storage->LCMS_Intact LCMSMS_Free LC-MS/MS for Free Payload Storage->LCMSMS_Free ELISA ELISA for Intact ADC Storage->ELISA Data_Analysis Calculate % Intact ADC or Free Payload Concentration LCMS_Intact->Data_Analysis LCMSMS_Free->Data_Analysis ELISA->Data_Analysis Conclusion Determine Linker Stability Data_Analysis->Conclusion

References

Validation & Comparative

A Comparative Analysis of N-Boc-Val-Dil-Dap-Doe and Other Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent in the tumor microenvironment or within cancer cells. This guide provides an objective comparison of the novel N-Boc-Val-Dil-Dap-Doe linker system with other widely used cleavable linkers, supported by available data and detailed experimental methodologies.

Introduction to Cleavable Linkers

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery of potent cytotoxic agents.[1] Their selective cleavage at the tumor site minimizes systemic exposure to the payload, thereby widening the therapeutic window.[2] The primary classes of cleavable linkers are categorized by their cleavage mechanism: protease-sensitive, pH-sensitive, and disulfide linkers.[3]

In-Depth Comparison of Cleavable Linkers

This section details the mechanism and performance characteristics of this compound and other prominent cleavable linkers. It is important to note that direct, publicly available comparative data for this compound is limited. Therefore, its performance is inferred from the properties of its constituent components and general knowledge of peptide linkers.

This compound: A Novel Peptide-Based Linker

The this compound linker is a sophisticated system designed for the targeted delivery of Dolastatin 10, a highly potent anti-mitotic agent.[4]

  • Structure and Components:

    • Payload (Doe): Dolastatin 10 or a derivative, a powerful tubulin inhibitor.[5]

    • Peptide Sequence (Val-Dil-Dap): This tetrapeptide sequence likely consists of Valine (Val), Dolaisoleucine (Dil), and Dolaproine (Dap). Dil and Dap are unique amino acids that are also part of the Dolastatin 10 payload itself.[6] The peptide nature of this linker suggests it is a substrate for intracellular proteases.

    • Protecting Group (N-Boc): The N-terminal valine is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under neutral physiological conditions and is likely removed during or after synthesis, or potentially under acidic conditions within the cell, although it is generally considered stable to physiological pH.[7][8]

  • Cleavage Mechanism: The Val-Dil-Dap peptide sequence is presumed to be cleaved by lysosomal proteases, such as cathepsins, which are overexpressed in many tumor cells.[9] The specific cleavage site within this tetrapeptide sequence is not publicly documented.

Val-Cit-PABC Linker: The Industry Standard

The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker is the most widely used protease-cleavable linker in approved and clinical-stage ADCs.[]

  • Cleavage Mechanism: The dipeptide Val-Cit is a substrate for cathepsin B, a lysosomal protease.[] Cleavage of the amide bond between citrulline and the PABC spacer triggers a self-immolative cascade, releasing the unmodified payload.[1]

Hydrazine Linkers: pH-Sensitive Release

Hydrazine linkers are designed to be stable at the physiological pH of blood (around 7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[12]

  • Cleavage Mechanism: The hydrazone bond is susceptible to acid-catalyzed hydrolysis, which releases the payload.[13] However, concerns about their stability in circulation have been raised, as some hydrolysis can occur at neutral pH, leading to premature drug release.[14]

Disulfide Linkers: Exploiting the Redox Potential

Disulfide linkers leverage the difference in redox potential between the extracellular environment and the intracellular cytoplasm.[15]

  • Cleavage Mechanism: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream. Upon internalization into a cell, the higher concentration of reducing agents, such as glutathione, rapidly cleaves the disulfide bond, releasing the payload.[] The stability and cleavage rate can be modulated by introducing steric hindrance around the disulfide bond.[15]

Quantitative Data Summary

The following tables summarize available quantitative data for the different classes of cleavable linkers. Direct comparative data for this compound is not available and is therefore omitted from the tables.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeADC ExampleSpeciesStability Metric (% Intact ADC or % Payload Release)TimeReference
Peptide (Val-Cit) Cys-linker-MMAE ADCHuman<1% MMAE release6 days[17]
Cys-linker-MMAE ADCMouse~25% MMAE release6 days[17]
Hydrazone Generic Hydrazone ADCHumanVariable, can show premature release-[13][14]
Disulfide Generic Disulfide ADCHumanGenerally stable, but can vary with steric hindrance-[18]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypePayloadCell LineIC50 (nM)Reference
Peptide (Val-Cit) MMAEVariousPotent, typically in the low nanomolar range[]
Hydrazone DoxorubicinVariousEffective, but can have off-target toxicity[13]
Disulfide DM1VariousPotent, dependent on intracellular reduction[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[14]

Materials:

  • ADC of interest

  • Human, mouse, rat, and monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma from different species at a concentration of 100 µg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 144 hours).[19]

  • Sample Preparation for DAR Analysis:

    • Isolate the ADC from the plasma using immunoaffinity capture.[17]

    • Wash the captured ADC to remove plasma proteins.

    • Elute the ADC.

  • Analysis:

    • Intact ADC: Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[20][21]

    • Released Payload: Alternatively, precipitate plasma proteins and quantify the free payload in the supernatant using LC-MS/MS.[22]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.[23]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of the ADC, unconjugated antibody, or free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

  • ADC and control antibody

  • Fluorescence plate reader

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in 96-well plates. As a control, seed GFP-Ag- cells alone.

  • Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[22]

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Antigen->Internalization 2. Internalization Endosome Endosome (Low pH) Lysosome Lysosome (Proteases) Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Linker Cleavage Target Intracellular Target (e.g., Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death Internalization->Endosome

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_Plasma_Stability start Start: ADC Incubation in Plasma sampling Time-Point Sampling (0, 8, 24, 48, 96, 144h) start->sampling capture Immunoaffinity Capture (Protein A/G Beads) sampling->capture wash Wash to Remove Plasma Proteins capture->wash elution Elution of ADC wash->elution analysis LC-MS Analysis (DAR Determination) elution->analysis

Caption: Workflow for In Vitro Plasma Stability Assay.

Cleavage_Mechanisms cluster_peptide Peptide Linker (e.g., Val-Cit) cluster_hydrazone Hydrazone Linker cluster_disulfide Disulfide Linker Protease Cathepsin B (in Lysosome) Peptide_Linker Val-Cit-PABC-Payload Protease->Peptide_Linker Cleaved_Peptide Released Payload Peptide_Linker->Cleaved_Peptide Cleavage Low_pH Low pH (in Endosome/Lysosome) Hydrazone_Linker Hydrazone-Payload Low_pH->Hydrazone_Linker Cleaved_Hydrazone Released Payload Hydrazone_Linker->Cleaved_Hydrazone Hydrolysis GSH Glutathione (GSH) (in Cytoplasm) Disulfide_Linker S-S-Payload GSH->Disulfide_Linker Cleaved_Disulfide Released Payload Disulfide_Linker->Cleaved_Disulfide Reduction

References

A Comparative Guide to Enzymatic vs. Chemical Cleavage of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. The linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload at the tumor site.[1] This guide provides an objective comparison of the two primary strategies for linker cleavage: enzymatic and chemical cleavage, supported by experimental data and detailed methodologies.

Introduction to Cleavage Mechanisms

ADCs are designed to deliver cytotoxic agents specifically to cancer cells by targeting tumor-associated antigens.[2] Upon binding to the target antigen, the ADC is typically internalized, and the payload is released to exert its cell-killing effect.[1] The mechanism of payload release is determined by the nature of the linker. Cleavable linkers are designed to be selectively broken by specific triggers present in the tumor microenvironment or within the cancer cell.[3]

Enzymatic cleavage relies on the presence of enzymes that are highly expressed in tumor tissues or within specific cellular compartments like lysosomes.[] A prime example is the use of peptide linkers that are substrates for proteases such as cathepsin B, which is upregulated in many tumor cells.[]

Chemical cleavage , on the other hand, exploits the unique chemical properties of the tumor microenvironment or intracellular compartments. This includes differences in pH and redox potential compared to the bloodstream.[3] Acid-labile linkers, such as hydrazones, are designed to hydrolyze in the acidic environment of endosomes and lysosomes, while disulfide linkers are cleaved in the reducing intracellular environment.[3][5]

Quantitative Comparison of Linker Performance

The choice between an enzymatic and a chemical cleavage strategy has significant implications for an ADC's pharmacokinetic profile, therapeutic index, and overall performance. The following table summarizes key quantitative data comparing the performance of common enzymatic and chemical linkers.

Linker TypeCleavage TriggerLinker ExamplePlasma Half-life (t1/2)Cleavage RateKey Considerations
Enzymatic Proteases (e.g., Cathepsin B)Valine-Citrulline (Val-Cit)~230 hours (human plasma)Val-Ala is cleaved at ~half the rate of Val-Cit. Phe-Lys is cleaved ~30-fold faster than Val-Cit.[6][7]High plasma stability. Cleavage is dependent on enzyme expression levels in the tumor.[]
Enzymatic β-glucuronidaseGlucuronideHigh stability reported.[8]Dependent on β-glucuronidase activity, which is elevated in some tumor microenvironments.Offers an alternative enzymatic cleavage strategy.[6]
Chemical Low pH (acid-labile)HydrazoneVariable; can be as low as 2 days in plasma. Can be engineered for greater stability (e.g., t1/2 > 36h).[6]Rapid hydrolysis at pH 4.5-5.0.[6][]Potential for premature release in circulation due to plasma instability.[6]
Chemical Reducing environment (high Glutathione)DisulfideStability can be modulated by steric hindrance around the disulfide bond.[10]Cleaved in the presence of high intracellular glutathione (B108866) concentrations (1-10 mM).[3]Susceptible to reduction by other thiols in circulation, potentially leading to off-target release.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in comparing enzymatic and chemical cleavage, the following diagrams are provided in Graphviz DOT language.

cluster_workflow Experimental Workflow: Linker Stability and Cleavage Start Start Incubate ADC Incubate ADC in Plasma (37°C) Start->Incubate ADC Time Points Collect Aliquots at Time Points Incubate ADC->Time Points Analysis Analysis Method? Time Points->Analysis LCMS LC-MS Analysis (Intact ADC/Payload) Analysis->LCMS Mass Spec ELISA ELISA (Conjugated Antibody) Analysis->ELISA Immunoassay Data Determine Half-life and Cleavage Rate LCMS->Data ELISA->Data End End Data->End

References

Comparative In Vivo Efficacy of Antibody-Drug Conjugates Featuring Dolastatin-Based Payloads and Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of ADC Performance with Supporting Experimental Data

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The intricate design of the linker and the choice of payload are critical determinants of an ADC's therapeutic index. This guide provides a comparative analysis of the in vivo efficacy of ADCs utilizing dolastatin-derived payloads, such as monomethyl auristatin E (MMAE), coupled with peptide-based linkers.

While direct in vivo efficacy data for an ADC specifically employing the "N-Boc-Val-Dil-Dap-Doe" linker-payload combination is not publicly available, this guide presents a comprehensive overview of structurally and functionally analogous ADCs. The insights are drawn from preclinical studies evaluating ADCs with auristatin payloads and enzyme-cleavable dipeptide linkers, such as the well-characterized valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) linkers. These serve as relevant surrogates to inform on the expected performance of similar ADC constructs. Dolastatin 10 and its synthetic analogs, the auristatins, are highly potent antitubulin agents that induce cell cycle arrest and apoptosis.[1][2]

Comparative In Vivo Efficacy Data

The following tables summarize quantitative data from preclinical studies, offering a comparative look at the anti-tumor activity of different ADC constructs in xenograft models. These studies highlight how variations in linker and payload design can impact overall efficacy.

ADC ConstructTargetXenograft ModelDosing RegimenOutcomeReference
Trastuzumab-Val-Cit-MMAEHER2NCI-N87 (Gastric Carcinoma)Single intravenous doseSignificant tumor growth inhibition compared to vehicle and trastuzumab alone.[3]
Trastuzumab-mavg-MMAUHER2NCI-N87 (Gastric Carcinoma)Single intravenous doseImproved efficacy and tolerability compared to other trastuzumab-auristatin conjugates.[3]
Brentuximab Vedotin (Adcetris®)CD30Karpas-299 (Anaplastic Large Cell Lymphoma)1 mg/kgTumor growth inhibition. Used as a clinical comparator.[4]
Cyclodextrin-containing ADC (4d)CD30Karpas-299 (Anaplastic Large Cell Lymphoma)0.5 mg/kg and 1 mg/kgComplete tumor regression in 4/8 animals at 0.5 mg/kg and 8/8 animals at 1 mg/kg. Showed greater efficacy than Adcetris®.[4]
Crown ether-containing ADCCD30Karpas-299 (Anaplastic Large Cell Lymphoma)Not specifiedEnhanced in vivo efficacy compared to Adcetris®.[4]
Acetazolamide-Val-Cit-MMAE SMDCCarbonic Anhydrase IXSKRC-52 (Renal Cell Carcinoma)Not specifiedPotent anti-tumoral activity.[5]
Acetazolamide-Val-Ala-MMAE SMDCCarbonic Anhydrase IXSKRC-52 (Renal Cell Carcinoma)Not specifiedSuperior therapeutic activity compared to linkers with charged dipeptides.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments cited in the comparison.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[6]

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., HER2-positive NCI-N87 or CD30-positive Karpas-299) are cultured under standard conditions.

  • A specified number of cells (e.g., 5 x 106 to 10 x 106) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously implanted into the flank of immunocompromised mice (e.g., BALB/c nude or SCID).

2. Tumor Growth Monitoring:

  • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Tumor volumes are measured two to three times a week using calipers, and the volume is calculated using the formula: (Length x Width²) / 2.

3. ADC Administration:

  • Mice are randomized into treatment and control groups.

  • The ADC, vehicle control, or unconjugated antibody is administered, typically via a single intravenous (IV) injection at equimolar payload doses.[3]

4. Efficacy Assessment:

  • Tumor volumes and body weights are monitored throughout the study.

  • The primary endpoint is often tumor growth inhibition.

  • Survival analysis may also be performed, with endpoints such as the time for tumors to reach a specific volume or the overall survival of the animals.[3]

5. Data Analysis:

  • Tumor growth curves are plotted for each group.

  • Statistical analyses (e.g., Kruskal-Wallis test with Dunn post hoc test for tumor volume, and Log-rank test for survival) are used to determine the significance of the observed differences between treatment groups.[3]

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the signaling pathway of dolastatin-based payloads and a standard experimental workflow for assessing in vivo efficacy.

signaling_pathway cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for ADCs with dolastatin-based payloads.

experimental_workflow start Start: Select Cell Line and Animal Model cell_culture Cell Culture and Expansion start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth to Desired Volume implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization dosing ADC/Vehicle/Antibody Administration (IV) randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring data_collection Collect Data Until Study Endpoint monitoring->data_collection analysis Statistical Analysis and Reporting data_collection->analysis end End: Efficacy Determination analysis->end

References

A Researcher's Guide to Validating Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a linker in plasma is a critical checkpoint in the development of targeted therapeutics like antibody-drug conjugates (ADCs). The linker, which connects the targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug), must remain intact in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] This guide provides a comparative overview of common linker chemistries and details the experimental methodologies for validating their stability in plasma.

Comparison of Common Linker Chemistries and Their Plasma Stability

The choice of linker chemistry is a pivotal decision in the design of bioconjugates. Linkers are broadly categorized as cleavable or non-cleavable, with each type having distinct stability profiles and release mechanisms.[3][4]

Cleavable linkers are designed to release the payload under specific conditions, often those prevalent in the tumor microenvironment.[2]

  • Hydrazone Linkers: These are acid-sensitive linkers designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][4] However, some studies have indicated potential for hydrolysis in plasma, leading to premature drug release.[1][3]

  • Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is more abundant inside cells than in the plasma.[3]

  • Peptide Linkers: These are designed to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in tumor cells.[2][3] They generally exhibit high plasma stability.[2]

  • β-glucuronide Linkers: Cleaved by the enzyme β-glucuronidase, which is found in lysosomes and the tumor microenvironment, these linkers are typically highly stable in plasma.[2][3]

Non-cleavable linkers , such as thioether linkers, rely on the degradation of the antibody backbone within the lysosome to release the payload.[4][] This generally results in higher plasma stability compared to some cleavable linkers.[6]

The following table summarizes the stability characteristics of various linker types. Direct comparison of half-life values across different studies can be challenging due to variations in experimental conditions.

Linker TypeLinkage ChemistryCleavage MechanismRelative Plasma StabilityKey Features & Considerations
Cleavable
HydrazoneHydrazone bondAcid hydrolysis (low pH)ModerateStability can be influenced by the specific chemical structure.[1] Potential for premature release in plasma.[3][4]
DisulfideDisulfide bondReduction (e.g., by Glutathione)Moderate to HighStability can be tuned by altering the steric hindrance around the disulfide bond.
Peptide (e.g., Val-Cit)Amide bondProtease-mediated cleavage (e.g., Cathepsin B)HighEfficacy is dependent on the expression level of the target protease in the tumor.[2]
β-glucuronideGlucuronide bondEnzyme-mediated cleavage (β-glucuronidase)HighDependent on the presence of β-glucuronidase in the tumor microenvironment.[2][3]
Non-Cleavable
Thioether (e.g., from Maleimide)Thioether bondAntibody degradationHighThe stability of the maleimide-thiol linkage can be a concern, with potential for retro-Michael addition leading to payload loss.[7][8][9]
Thioether (e.g., from Vinyl Sulfone)Thioether bondAntibody degradationHighForms a stable, irreversible thioether bond.[7]
Thioether (Click Chemistry)Thioether bondAntibody degradationVery HighForms a highly stable and irreversible linkage.[7]

Experimental Protocols for Validating Linker Stability

The most common method for assessing linker stability is through an in vitro plasma stability assay.[1][10] This involves incubating the bioconjugate in plasma from various species (e.g., human, mouse, rat) at 37°C over a period of time and then analyzing the samples to quantify the amount of intact conjugate and released payload.[2][11]

General In Vitro Plasma Stability Assay Protocol

Objective: To determine the rate of payload deconjugation from a bioconjugate in plasma over time.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Control bioconjugate (with a known stable linker, if available)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads for immunocapture (for ADCs)[11][12]

  • Analytical instruments: LC-MS, ELISA, or HIC system[13]

Procedure:

  • Incubate the test bioconjugate at a final concentration (e.g., 100 µg/mL) in plasma at 37°C.[2]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Process the samples to separate the bioconjugate from plasma proteins. For ADCs, this is often achieved through immunocapture using Protein A or G beads.[11][12]

  • Analyze the samples using one of the following methods:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to measure the amount of intact bioconjugate and quantify the released payload.[12] For ADCs, a decrease in the average drug-to-antibody ratio (DAR) over time indicates linker cleavage.[1]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of the total antibody and the conjugated antibody.[10]

    • Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR distribution. A shift in the chromatographic profile over time can indicate payload loss.[14]

  • Data Analysis: Plot the percentage of intact bioconjugate or the concentration of released payload against time. Calculate the half-life (t1/2) of the bioconjugate in plasma.[1]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Interpretation start Incubate ADC in Plasma at 37°C timepoint Collect Aliquots at Various Time Points start->timepoint capture Immunocapture of ADC (e.g., Protein A/G beads) timepoint->capture elute Elute ADC or Analyze Captured ADC capture->elute lcms LC-MS Analysis (Intact ADC, DAR, Free Payload) elute->lcms elisa ELISA (Total and Conjugated Antibody) elute->elisa hic HIC Analysis (DAR Distribution) elute->hic plot Plot % Intact ADC or Released Payload vs. Time lcms->plot elisa->plot hic->plot halflife Calculate Half-life (t1/2) plot->halflife stability Determine Linker Stability halflife->stability

In Vitro Plasma Stability Assay Workflow

Logical Framework for Linker Stability Comparison

When comparing different linker technologies, a systematic evaluation is crucial. The primary goal is to assess the trade-off between plasma stability and payload release at the target site.

linker_comparison cluster_linkers Linker Technologies cluster_evaluation Comparative Evaluation cluster_decision Decision Criteria linker_a Linker A (e.g., Maleimide-based) plasma_stability In Vitro Plasma Stability Assay linker_a->plasma_stability efficacy In Vitro / In Vivo Efficacy Studies linker_a->efficacy toxicity In Vivo Toxicity Studies linker_a->toxicity linker_b Linker B (e.g., Click Chemistry-based) linker_b->plasma_stability linker_b->efficacy linker_b->toxicity stable High Plasma Stability (Low premature release) plasma_stability->stable potent High Target-Specific Release (High Efficacy) efficacy->potent safe Low Off-Target Toxicity toxicity->safe optimal_linker Optimal Linker Selection stable->optimal_linker potent->optimal_linker safe->optimal_linker

Decision Framework for Linker Selection

Conclusion

Validating linker stability in plasma is an indispensable step in the preclinical development of bioconjugates. A thorough understanding of the different linker chemistries and the application of robust analytical methods are essential for selecting a linker that provides the optimal balance between stability in circulation and efficient payload delivery to the target site. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute their linker stability studies effectively.

References

A Comparative Analysis of ADC Linker Technologies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. The linker, a chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site. An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell. This delicate balance is key to widening the therapeutic window. This guide provides an objective comparison of prominent ADC linker technologies, supported by experimental data, to inform rational ADC design.

At a Glance: Key Linker Technologies and Their Characteristics

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Cleavage by specific triggers (enzymes, pH) in the tumor microenvironment or within the cell.Lysosomal degradation of the antibody following internalization.[1]
Payload Release Form Unmodified or near-unmodified payload.Payload attached to an amino acid residue from the antibody.
Bystander Effect Generally higher, as the released payload can be membrane-permeable.Generally lower, as the released payload-amino acid complex is often less membrane-permeable.
Plasma Stability Can be variable depending on the cleavage trigger.Generally higher due to the lack of a specific cleavage site.[2]
Off-Target Toxicity Potentially higher if premature cleavage occurs.Generally lower due to higher plasma stability.
Examples of ADCs Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin)Kadcyla® (ado-trastuzumab emtansine), Blenrep® (belantamab mafodotin)[2]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental difference between these two linker classes lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers exploit the physiological differences between the extracellular space and the intracellular compartments of tumor cells. The three most common types are protease-sensitive, pH-sensitive, and disulfide linkers.

  • Protease-Sensitive Linkers: These linkers, most notably those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often abundant in tumor cells. The VC linker is recognized for its high plasma stability and efficient intracellular cleavage.

  • pH-Sensitive Linkers: Hydrazone linkers are a key example of this class. They are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.

  • Disulfide Linkers: These linkers leverage the higher concentration of reducing agents, such as glutathione, inside cells compared to the bloodstream. This differential promotes the cleavage of the disulfide bond and release of the payload intracellularly.

Non-Cleavable Linkers: Stability as a Cornerstone

Non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), offer superior plasma stability as they lack a specific chemical trigger for payload release. The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome. This high stability generally leads to a lower risk of off-target toxicity and a more favorable safety profile. However, the resulting payload metabolite is often less membrane-permeable, which can limit the "bystander effect" – the killing of adjacent antigen-negative tumor cells.

Conjugation Chemistry: The Impact of Site-Specific vs. Stochastic Approaches

The method of attaching the linker-payload to the antibody also significantly influences the ADC's properties.

  • Stochastic Conjugation: This traditional method involves the random conjugation of linker-payloads to endogenous amino acid residues, typically lysines or cysteines. This results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.

  • Site-Specific Conjugation: Newer technologies enable the attachment of a precise number of payloads at defined locations on the antibody. This produces a homogeneous ADC with a uniform DAR, leading to improved pharmacokinetics, a wider therapeutic index, and better overall performance.[4] Studies have shown that site-specific ADCs can have an enhanced safety profile compared to their stochastically conjugated counterparts.

Performance Data: A Comparative Overview

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.

Table 1: Comparative Plasma Stability of ADC Linkers
Linker TypeADC ExampleSpeciesStability MetricResult
Valine-Citrulline (vc)Trastuzumab-vc-MMAEMouse (C57BL/6)DAR Loss over 7 daysMinimal DAR loss in buffer, significant loss in plasma.[5]
Valine-Citrulline (vc)Ab095-vc-MMAEHuman% Free MMAE after 6 days<1%[6]
Valine-Citrulline (vc)Ab095-vc-MMAEMouse (CD1)% Free MMAE after 6 days~25%[6]
Thioether (non-cleavable)Trastuzumab-MCC-DM1 (Kadcyla®)HumanIn vivo half-lifeGenerally longer half-life compared to cleavable linker ADCs.
Hydrophilic Linker (LD343)LD343-based ADC (DAR 8)In vitroPlasma StabilityExcellent stability in plasma.[7][8]
Vedotin (vc-PAB-MMAE)Vedotin-based ADC (DAR 4)In vitroPlasma StabilityLess stable compared to LD343-based ADC.[7][8]
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
ADCCell LineAssayIC50
Trastuzumab-vc-MMAEHER2+ cancer cellsMTT/XTTPotent cytotoxicity (nM range).
Trastuzumab-MCC-DM1HER2+ cancer cellsMTT/XTTPotent cytotoxicity (nM range).
Site-Specific ADC (AJICAP)NCI-N87 (HER2+)Xenograft5 mg/kg showed comparable tumor inhibition to 2.5 mg/kg stochastic ADC.
Stochastic ADCNCI-N87 (HER2+)XenograftMED of 2.5 mg/kg.
Table 3: In Vivo Efficacy in Xenograft Models
ADCTumor ModelEfficacy Outcome
Site-Specific Trastuzumab-MaytansineHER2+ xenograftMore favorable in vivo efficacy data than Kadcyla®.[4]
Kadcyla® (Stochastic)HER2+ xenograftUsed as a benchmark for comparison.[4]
LD343-based ADC (DAR 8)Multiple cell-derived xenograftsSustained tumor regression that exceeded vedotin-based ADCs.[8]
Vedotin-based ADC (DAR 4)Multiple cell-derived xenograftsLess tumor regression compared to LD343-based ADC.[8]

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and experimental workflows.

G ADC Linker Cleavage Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC_cleavable ADC with Cleavable Linker Internalization_cleavable Internalization into Target Cancer Cell ADC_cleavable->Internalization_cleavable Trigger Intracellular Trigger (e.g., Low pH, High GSH, Proteases) Internalization_cleavable->Trigger Payload_Release_cleavable Active Payload Release Trigger->Payload_Release_cleavable Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_cleavable->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_non_cleavable Internalization into Target Cancer Cell ADC_non_cleavable->Internalization_non_cleavable Lysosomal_Degradation Lysosomal Degradation of Antibody Internalization_non_cleavable->Lysosomal_Degradation Payload_Release_non_cleavable Payload-Amino Acid Metabolite Release Lysosomal_Degradation->Payload_Release_non_cleavable

Caption: Cleavable vs. Non-Cleavable Linker Mechanisms.

G Experimental Workflow for In Vitro Cytotoxicity Assay (MTT/XTT) Cell_Seeding Seed Cancer Cells in a 96-well Plate ADC_Treatment Treat Cells with Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation_Period Incubate for a Defined Period (e.g., 72-120 hours) ADC_Treatment->Incubation_Period Reagent_Addition Add MTT or XTT Reagent Incubation_Period->Reagent_Addition Formazan_Formation Incubate to Allow Formazan (B1609692) Crystal Formation (Metabolically Active Cells) Reagent_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals (for MTT assay) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance using a Plate Reader Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and Determine IC50 Values Absorbance_Reading->Data_Analysis

Caption: Workflow for In Vitro Cytotoxicity Assay.

G Experimental Workflow for In Vivo Xenograft Efficacy Study Tumor_Implantation Implant Human Tumor Cells Subcutaneously into Immunocompromised Mice Tumor_Growth Allow Tumors to Grow to a Predetermined Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization ADC_Administration Administer ADC, Vehicle Control, and Isotype Control ADC Randomization->ADC_Administration Monitoring Monitor Tumor Volume and Body Weight Throughout the Study ADC_Administration->Monitoring Endpoint Endpoint Reached (e.g., Predetermined Tumor Size in Control Group) Monitoring->Endpoint Data_Collection Excise Tumors for Weight Measurement and Further Analysis Endpoint->Data_Collection Efficacy_Analysis Calculate Tumor Growth Inhibition (TGI) and Assess Statistical Significance Data_Collection->Efficacy_Analysis

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Detailed Experimental Protocols

For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA reader)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.

  • Incubation: Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze the aliquots at -80°C to halt degradation.

  • Sample Analysis:

    • To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[9]

    • To measure released payload: Extract the free payload from the plasma samples, for instance, through protein precipitation with acetonitrile. Quantify the free payload using LC-MS/MS.[10]

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic potential of an ADC on cancer cell lines and calculate the IC50 value.[11]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • Test ADC and control antibody

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells and cells treated with the unconjugated antibody as controls.[12]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.[13]

  • Absorbance Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[12]

In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.[15]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for implantation

  • Test ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunocompromised mice.[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (vehicle control, isotype control ADC, and one or more doses of the test ADC).[17]

  • ADC Administration: Administer the respective treatments to the mice, typically via intravenous injection.

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice 2-3 times per week. Observe the general health of the animals for any signs of toxicity.[17]

  • Study Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size or after a set period.

  • Data Analysis: Euthanize the mice and excise the tumors for weight measurement. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistically analyze the differences between the groups.[18]

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To determine if the payload released from an ADC can kill neighboring antigen-negative cells.[19]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[20]

  • Complete cell culture medium

  • Test ADC and control ADC

  • Multi-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Co-culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[21]

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[20]

  • Incubation: Incubate the plates for a suitable duration.

  • Quantification of Viable Ag- Cells: Quantify the number of viable GFP-expressing Ag- cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[12]

References

A Comparative Guide to Assessing the Bystander Effect of Novel Payloads: A Case Study with a Hypothetical Peptide-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells situated near antigen-positive cells. This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression is varied. The efficacy of the bystander effect is contingent on the properties of the ADC's linker and payload, specifically the payload's ability to be released from the target cell and permeate into neighboring cells to induce cytotoxicity.

This guide provides a comparative overview of methodologies to assess the bystander effect, using a hypothetical novel peptide-based payload, termed "N-Boc-Val-Dil-Dap-Doe," as a case study. We will compare its potential performance metrics against established ADC payloads and detail the experimental protocols necessary for such an evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Understanding the Components of "this compound"

While "this compound" does not correspond to a known entity in public databases, its nomenclature suggests a structure consistent with ADC payloads and linkers:

  • N-Boc: An N-terminal tert-butyloxycarbonyl protecting group, often used during synthesis.

  • Val-Dil-Dap: A peptide sequence likely composed of Valine, a non-standard amino acid "Dil" (potentially diiodotyrosine or a similar bulky, lipophilic residue), and diaminopropionic acid ("Dap"). This peptide could function as a cleavable linker, recognized by intracellular proteases like Cathepsin B.

  • Doe: A placeholder for a cytotoxic "warhead" or drug, the active component that induces cell death.

For the purpose of this guide, we will hypothesize that "Doe" is a potent cytotoxic agent with moderate membrane permeability, and the Val-Dil-Dap linker is designed for efficient cleavage within the lysosome.

Comparative Analysis of Payloads for Bystander Effect

The ability of a payload to induce a bystander effect is largely determined by its physicochemical properties upon cleavage from the ADC. Key factors include cell membrane permeability, potency, and mechanism of action. We compare our hypothetical "Doe" payload with two well-characterized payloads: Monomethyl Auristatin E (MMAE) and a duocarmycin derivative.

Payload Characteristic Hypothetical "Doe" Payload Monomethyl Auristatin E (MMAE) Duocarmycin Derivative (e.g., Seco-DUBA)
Primary Mechanism of Action Hypothetical: Topoisomerase I InhibitionTubulin Polymerization InhibitionDNA Alkylation
Typical Linker Type Peptide-based (e.g., Val-Cit)Peptide-based (e.g., Val-Cit)Peptide-based, β-glucuronide
Cell Permeability of Payload Moderate (Hypothesized)Moderate to High (Charge-dependent)High
Potency (IC50) Sub-nanomolar (Hypothesized)Sub-nanomolar to picomolarPicomolar
Observed Bystander Effect To be determinedModerate to StrongStrong

Experimental Protocols for Assessing Bystander Effect

A standard method to evaluate the bystander effect in vitro involves co-culturing antigen-positive (target) and antigen-negative (bystander) cancer cells.

Protocol: In Vitro Bystander Killing Assay
  • Cell Line Preparation:

    • Select an antigen-positive cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative cell line (e.g., HER2-negative MDA-MB-468).

    • Label the antigen-negative cells with a fluorescent marker (e.g., GFP) for easy identification and quantification by flow cytometry or high-content imaging.

  • Co-culture Setup:

    • Seed the labeled antigen-negative cells and unlabeled antigen-positive cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. A total cell density of 5,000-10,000 cells per well is typical.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC (e.g., an anti-HER2 ADC conjugated with the "this compound" payload).

    • Add the ADC dilutions to the co-culture wells. Include untreated wells and wells with the free payload as controls.

  • Incubation:

    • Incubate the plates for 72-120 hours to allow for ADC processing, payload release, and induction of apoptosis in both cell populations.

  • Quantification of Cell Viability:

    • Method A: Flow Cytometry:

      • Harvest the cells by trypsinization.

      • Stain with a viability dye (e.g., Propidium Iodide or DAPI).

      • Analyze by flow cytometry. Gate on the GFP-positive (bystander) and GFP-negative (target) populations and quantify the percentage of dead cells in each.

    • Method B: High-Content Imaging:

      • Stain the cells with Hoechst 33342 (to label all nuclei) and a viability marker (e.g., CellTox™ Green).

      • Acquire images using a high-content imager.

      • Use image analysis software to identify and count live/dead cells in both the GFP-positive and GFP-negative populations.

  • Data Analysis:

    • Calculate the percentage of cell death for both target and bystander populations at each ADC concentration.

    • Plot dose-response curves and determine the IC50 values for both cell types. A potent bystander effect is indicated by a low IC50 value for the antigen-negative cell population in the co-culture setting.

Visualizing the Bystander Effect Mechanism

The following diagram illustrates the proposed mechanism of action for an ADC that induces a bystander effect.

Bystander_Effect_Pathway cluster_target Antigen-Positive Cell cluster_bystander Antigen-Negative Cell ADC 1. ADC Binding Internalization 2. Internalization ADC->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage Lysosome->Cleavage Payload_Release 5. Payload Release Cleavage->Payload_Release Target_Apoptosis 6. Target Cell Apoptosis Payload_Release->Target_Apoptosis Payload_Efflux 7. Payload Efflux Payload_Release->Payload_Efflux Diffusion Payload_Influx 8. Payload Influx Bystander_Apoptosis 9. Bystander Cell Apoptosis Payload_Influx->Bystander_Apoptosis Bystander_Assay_Workflow node_style_step node_style_step node_style_action node_style_action node_style_result node_style_result A 1. Label Bystander Cells (GFP) B 2. Co-culture Target & Bystander Cells A->B C 3. Add ADC Serial Dilutions B->C D 4. Incubate (72-120h) C->D E 5. Stain for Viability D->E F 6. Acquire Data (Flow Cytometry/Imaging) E->F G 7. Analyze Data & Plot Curves F->G H 8. Determine IC50 for Both Populations G->H

Comparative Analysis of N-Boc-Val-Dil-Dap-Doe and Alternative ADC Linkers in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the peptide-based antibody-drug conjugate (ADC) linker, N-Boc-Val-Dil-Dap-Doe, and other commonly used linkers. The focus is on potential cross-reactivity, a critical factor in the safety and efficacy of ADCs. Due to the limited publicly available data on this compound, this guide draws inferences from its constituent components and its relationship to the highly potent cytotoxic agent, dolastatin 10.

This compound is a cleavable ADC linker designed for the synthesis of ADCs.[1][2][3] Its peptide sequence, Val-Dil-Dap, suggests a mechanism of cleavage by lysosomal proteases, such as cathepsin B, a common strategy for releasing cytotoxic payloads within target tumor cells.[4][] The "Doe" component is part of the dolastatin 10 analogue payload, a potent inhibitor of tubulin polymerization.[6][7] Dolastatin 10 and its derivatives, like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are known for their high cytotoxicity, which can also lead to off-target toxicities.[6][8]

Comparison of ADC Linkers

The choice of linker in an ADC is critical, influencing its stability in circulation, the efficiency of payload release at the target site, and the overall therapeutic index. Below is a comparison of this compound with other prevalent linker technologies.

Linker TypeExample(s)Cleavage MechanismPotential for Off-Target Toxicity (Cross-Reactivity)Key Characteristics
Peptide (Cathepsin B sensitive) This compound , Val-Cit (vc), Val-Ala (va)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) in the tumor cell.[4][]High. Premature cleavage in circulation or uptake by non-target cells expressing proteases can lead to systemic toxicity. The high potency of the dolastatin payload exacerbates this risk.[6]Widely used for potent payloads. The cleavage site can be engineered for varying stability.[9]
Hydrazone (pH-sensitive) doxorubicin-hydrazoneAcid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes.Moderate. Linker stability can be sensitive to the systemic pH, potentially leading to premature drug release.One of the earlier linker technologies, often associated with lower stability compared to newer systems.
Disulfide DM1-SMCCReduction in the intracellular environment, which has a higher concentration of reducing agents like glutathione.Moderate to High. Disulfide exchange with circulating thiols can cause premature drug release and off-target toxicity.[]The stability of the disulfide bond can be modulated by steric hindrance around the bond.
Non-cleavable SMCCProteolytic degradation of the antibody backbone within the lysosome releases the payload conjugated to the linker and an amino acid residue.Low. The payload is only released after internalization and degradation of the antibody, minimizing off-target release. However, the resulting payload-linker-amino acid complex must retain activity.Offers high stability in circulation, generally leading to a better safety profile.[10]

Experimental Protocols for Cross-Reactivity Assessment

To evaluate the potential cross-reactivity and off-target effects of an ADC, a series of in vitro and in vivo studies are essential.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against a panel of cancer cell lines with varying levels of target antigen expression (high, medium, low, and negative).

Protocol:

  • Cell Culture: Maintain a panel of selected cancer cell lines in their recommended culture conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload. Treat the cells with a range of concentrations.

  • Incubation: Incubate the treated cells for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based (e.g., CellTiter-Blue) or ATP-based (e.g., CellTiter-Glo) assay.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC50) for each cell line by plotting dose-response curves.[11]

Tissue Cross-Reactivity Study (Immunohistochemistry)

This study assesses the binding of the ADC's monoclonal antibody to a panel of normal human tissues to identify potential on-target, off-tumor toxicities and unexpected off-target binding.

Protocol:

  • Tissue Selection: A comprehensive panel of fresh-frozen normal human tissues (typically around 32 tissues from at least three unrelated donors) is recommended by regulatory agencies.[11][12]

  • Tissue Sectioning: Cryosection the tissues to a thickness of 4-6 µm and mount them on charged glass slides.[11]

  • Antibody Incubation:

    • Fix the tissue sections with an appropriate fixative (e.g., cold acetone).

    • Block endogenous peroxidase activity using 3% hydrogen peroxide in methanol.

    • Block non-specific binding sites with a protein-blocking solution (e.g., 5% normal goat serum in PBS).[11]

    • Incubate the sections with the ADC's monoclonal antibody at various concentrations.

  • Detection: Use a labeled secondary antibody and a suitable detection system (e.g., DAB) to visualize antibody binding.

  • Analysis: A qualified pathologist should examine the slides to evaluate the location, intensity, and frequency of staining in different cell types within each tissue.[11]

In Vitro Linker Stability Assay

This assay evaluates the stability of the linker-payload conjugate in plasma from different species (e.g., human, mouse) to predict its stability in vivo.

Protocol:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Processing: At each time point, precipitate the plasma proteins and extract the payload and linker-payload metabolites.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and the released payload over time.[10]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of a dolastatin-based payload and a typical experimental workflow for assessing ADC cross-reactivity.

dolastatin_pathway Mechanism of Action of Dolastatin-based Payloads ADC Antibody-Drug Conjugate (e.g., with this compound) TumorCell Target Tumor Cell ADC->TumorCell Binding to Tumor Antigen Internalization Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Proteolytic Cleavage of Linker (e.g., by Cathepsin B) Lysosome->Cleavage Payload Active Payload Released (Dolastatin Analogue) Cleavage->Payload Tubulin Tubulin Dimers Payload->Tubulin Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: Mechanism of action for dolastatin-based payloads.

experimental_workflow Experimental Workflow for ADC Cross-Reactivity Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Risk Assessment Cytotoxicity In Vitro Cytotoxicity Assay (Target & Non-Target Cells) Data IC50 Determination Off-Target Binding Profile Linker Stability Profile Cytotoxicity->Data TCR Tissue Cross-Reactivity (IHC) (Normal Human Tissues) TCR->Data Stability Linker Stability Assay (Plasma) Stability->Data PK Pharmacokinetics (PK) Study Tox Toxicology Study (Relevant Animal Model) PK->Tox Risk Safety & Efficacy Risk Assessment Tox->Risk Data->PK Data->Risk

Caption: Workflow for ADC cross-reactivity assessment.

References

Safety Operating Guide

Essential Protective Measures for Handling N-Boc-Val-Dil-Dap-Doe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "N-Boc-Val-Dil-Dap-Doe" is not found in public chemical databases. The following guide is based on established best practices for handling novel, research-grade peptide compounds of unknown toxicity. This information must be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) before any handling, storage, or disposal.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural guidance on the necessary personal protective equipment (PPE), operational handling, and disposal of this compound, treating it as a potent compound of unknown hazard.

Hazard Identification and Risk Assessment

Before working with any new chemical, a comprehensive risk assessment is mandatory. The primary source for this information is the Safety Data Sheet (SDS) provided by the supplier. Key sections to review include Hazards Identification, First-Aid Measures, and Stability and Reactivity. Since peptides are often potent biological materials, assume the compound may be toxic, irritant, or sensitizing until proven otherwise.[1]

Personal Protective Equipment (PPE)

A robust PPE protocol is the primary barrier against accidental exposure.[1] The minimum required PPE for handling this compound in both powdered and liquid form is outlined below. All personnel must be trained on the proper use and disposal of PPE.[2]

Task / OperationRequired Personal Protective Equipment
Handling Lyophilized Powder Primary: Double nitrile gloves, lab coat, chemical splash goggles. Secondary: Face shield, respiratory protection (N95 or higher) within a fume hood or ventilated enclosure.[1][3][4]
Reconstituting in Solvent Primary: Nitrile gloves, lab coat, chemical splash goggles. Secondary: Face shield if there is a significant splash risk.[3][5]
General Solution Handling Primary: Nitrile gloves, lab coat, safety glasses with side shields.[1][6]
Waste Disposal Primary: Chemical-resistant gloves (e.g., nitrile), lab coat, chemical splash goggles.[7]
  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[3] When handling the lyophilized powder or during procedures with a high splash risk, chemical splash goggles and a face shield must be worn.[3][5]

  • Skin and Body Protection: A lab coat should be worn at all times to protect skin and clothing.[4][5] Full-length pants and closed-toe shoes are mandatory in the laboratory.[6]

  • Hand Protection: Chemical-resistant disposable gloves, such as nitrile, are the standard.[1] If gloves become contaminated, they must be changed immediately, followed by hand washing.[1][3]

  • Respiratory Protection: Due to the risk of aerosolization, handling the fine, lyophilized powder must be performed in a certified chemical fume hood or other ventilated enclosure to prevent inhalation.[1][8]

Operational Handling Protocol

Adherence to a strict, step-by-step protocol is critical to minimize exposure and maintain compound integrity.

Step 1: Preparation and Area Designation

  • Designate a specific, clean, and uncluttered area for handling the compound.[1]

  • Ensure safety equipment, including an eyewash station, safety shower, and appropriate spill kit, is accessible.[2]

  • Before opening the vial, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the product.[9]

Step 2: Weighing the Lyophilized Powder

  • This procedure must be conducted inside a chemical fume hood or a ventilated balance enclosure.[8]

  • Don appropriate PPE as specified in the table above.

  • Weigh the desired amount of peptide quickly onto weighing paper or into a suitable vial and tightly reseal the stock container.[9]

Step 3: Reconstitution

  • Use high-purity, sterile water or a recommended buffer for reconstitution.[10]

  • Slowly add the solvent to the vial containing the peptide to avoid splashing. If necessary, sonicate briefly to aid dissolution.[9]

  • Clearly label the new solution with the compound name, concentration, date of preparation, and solvent used.[8][10]

Step 4: Storage

  • Store the lyophilized powder at -20°C or -80°C in a dark, dry place.[10][11]

  • Once reconstituted, store solutions in aliquots to avoid repeated freeze-thaw cycles.[1] Depending on stability, refrigerated storage at 4°C may be suitable for short-term use.[10]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of peptides or their containers in the regular trash or down the drain.[10][11][12]

  • Liquid Waste: Collect all solutions containing this compound in a designated, properly labeled hazardous waste container.[12] The container must be compatible with the solvents used.

  • Solid Waste: All contaminated materials, including used vials, pipette tips, gloves, and weighing paper, must be collected in a separate, clearly labeled hazardous waste container.[1]

  • Empty Containers: An empty container that held the compound must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular lab glass or plastic, per institutional policy.[13]

  • Waste Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and compliant disposal of all generated waste.[1][12]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical flow for safely managing this compound from receipt to final disposal.

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_use 3. Use & Storage cluster_dispose 4. Disposal prep_sds Review SDS prep_area Designate Work Area prep_ppe Don Appropriate PPE handle_weigh Weigh Powder prep_ppe->handle_weigh prep_ppe->handle_weigh handle_recon Reconstitute handle_label Label Solution use_exp Perform Experiment handle_label->use_exp handle_label->use_exp store Store Aliquots (-20°C / -80°C) handle_label->store handle_label->store dispose_liquid Collect Liquid Waste use_exp->dispose_liquid use_exp->dispose_liquid dispose_solid Collect Solid Waste dispose_pickup Arrange EHS Pickup

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.